Clofentezine
Beschreibung
This compound is an acaricide used for the residual control of mites. It acts primarily as an ovicide, with some activity on early motile stages. Used on a wide range of crops – apples, pears, stone fruit, nuts, ornamentals, almonds etc. The main toxicological effects seen in studies in rats and dogs were hepatotoxicity and changes to the thyroid, including follicular hyperplasia. This compound does not pose a high toxicity risk to humans.
acaricide, primarily a mite ovicide; structure given in first source
Eigenschaften
IUPAC Name |
3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8Cl2N4/c15-11-7-3-1-5-9(11)13-17-19-14(20-18-13)10-6-2-4-8-12(10)16/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXADOQPNKNTIHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(N=N2)C3=CC=CC=C3Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8Cl2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9023881 | |
| Record name | Clofentezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74115-24-5 | |
| Record name | Clofentezine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74115-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clofentezine [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074115245 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Clofentezine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9023881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,6-bis(o-chlorophenyl)-1,2,4,5-tetrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.641 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CLOFENTEZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS4U0R0033 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Clofentezine as a Chitin Synthase 1 (CHS1) Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofentezine is a tetrazine acaricide widely used for the control of phytophagous mites. Its primary mode of action is the inhibition of chitin biosynthesis, a crucial process for arthropod development and survival. This technical guide provides an in-depth overview of this compound's role as a specific inhibitor of Chitin Synthase 1 (CHS1), the key enzyme in the chitin biosynthetic pathway. The document details the molecular mechanism of action, the genetic basis of resistance, quantitative toxicological data, and comprehensive experimental protocols for studying its effects. This guide is intended to be a valuable resource for researchers in agrochemistry, molecular biology, and drug development.
Introduction
Chitin, a polymer of N-acetylglucosamine, is an essential structural component of the arthropod exoskeleton and eggshells. Its synthesis is a vital physiological process, making the enzymes involved attractive targets for selective pesticides.[1] Chitin Synthase 1 (CHS1) is the primary enzyme responsible for the polymerization of UDP-N-acetylglucosamine into chitin chains in the final step of this pathway.[2]
This compound (3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine) is a specific and potent ovicidal acaricide.[3] Its mode of action remained elusive for some time but has now been clearly linked to the disruption of chitin synthesis through the inhibition of CHS1.[3] This guide synthesizes the current understanding of this compound as a CHS1 inhibitor.
Mechanism of Action
Genetic and biochemical studies have established that this compound, along with other mite growth inhibitors like hexythiazox and etoxazole, targets CHS1.[3] However, the inhibitory mechanism is not straightforward. Evidence suggests that these compounds do not act on the catalytic site of the enzyme but rather on an essential, non-catalytic activity of CHS1.[3] It is hypothesized that they bind to the pore region of the enzyme, thereby impairing the translocation of the nascent chitin chain across the cell membrane.[3]
This disruption of chitin deposition is most critical during embryogenesis, explaining the potent ovicidal activity of this compound. While treated eggs develop to the red-eye stage, they ultimately fail to hatch due to a compromised eggshell structure.[3] Interestingly, in later developmental stages such as deutonymphs, treatment with this compound does not lead to a significant reduction in cuticular chitin levels, which may be due to metabolic inactivation of the compound in these stages.[3]
Signaling Pathway and Resistance
The molecular basis for resistance to this compound has been identified as a single, non-synonymous point mutation in the CHS1 gene. This mutation leads to an isoleucine to phenylalanine substitution at position 1017 (I1017F) of the CHS1 protein.[3] This mutation confers a high level of resistance to this compound and cross-resistance to other mite growth inhibitors that share the same target.[3]
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors this compound, hexythiazox and etoxazole in Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
An In-depth Technical Guide to the Biochemical Pathway of Clofentezine in Tetranychus urticae
For Researchers, Scientists, and Drug Development Professionals
Abstract
Clofentezine is a specific acaricide that has been employed for the control of mite pests, notably the two-spotted spider mite, Tetranychus urticae. Its mode of action is primarily ovicidal, acting as a mite growth regulator. This technical guide delineates the biochemical pathway of this compound in T. urticae, focusing on its molecular target, mechanisms of resistance, and metabolic fate. The information presented herein is intended to provide a comprehensive resource for researchers engaged in the study of acaricide resistance, drug development, and pest management strategies.
Mode of Action: Inhibition of Chitin Synthesis
The primary biochemical target of this compound in Tetranychus urticae is the enzyme Chitin Synthase 1 (CHS1) .[1][2][3] Chitin is a crucial structural component of the arthropod exoskeleton and eggshell. By inhibiting CHS1, this compound disrupts the polymerization of N-acetylglucosamine into chitin chains. This interference with chitin biosynthesis is particularly detrimental during embryonic development and molting, leading to ovicidal and larvicidal effects.[1] While this compound is highly effective against eggs and immature stages, it exhibits minimal contact mortality against adult mites.[4] The proposed mechanism suggests that this compound and other mite growth inhibitors bind to the pore region of the CHS1 enzyme, thereby impairing the translocation of the growing chitin chain across the cell membrane.[1]
Figure 1: Mode of action of this compound in Tetranychus urticae.
Mechanisms of Resistance
The development of resistance to this compound in T. urticae populations is a significant concern for its continued efficacy. Two primary mechanisms of resistance have been identified: target-site insensitivity and enhanced metabolic detoxification.
Target-Site Resistance: The I1017F Mutation in CHS1
The most well-characterized mechanism of target-site resistance to this compound is a single nucleotide polymorphism (SNP) in the CHS1 gene, resulting in an isoleucine to phenylalanine substitution at position 1017 (I1017F).[1][2][3][5] This mutation is located in a transmembrane domain of the CHS1 protein and is thought to alter the binding site of this compound, thereby reducing its inhibitory effect.[1] The I1017F mutation has been found to confer cross-resistance to other mite growth inhibitors, such as hexythiazox and etoxazole, which share a similar mode of action.[1][2][3][5]
Metabolic Resistance: Role of Detoxification Enzymes
Enhanced metabolism of this compound by detoxification enzymes is another significant resistance mechanism. This typically involves two major enzyme superfamilies:
-
Cytochrome P450 Monooxygenases (P450s): Overexpression of certain P450 genes has been linked to this compound resistance. These enzymes can detoxify this compound through oxidative reactions, rendering it inactive. While the specific P450 enzymes responsible for this compound metabolism in T. urticae have not been definitively identified, studies have shown that the P450 inhibitor piperonyl butoxide (PBO) can synergize the toxicity of this compound in some resistant strains, indicating P450 involvement. However, it is noteworthy that one study found that the recombinant P450 enzyme CYP392A16, which is known to metabolize other acaricides, did not metabolize this compound.[6]
-
Esterases: Carboxylesterases (CCEs) may also play a role in this compound detoxification, likely through hydrolysis of the molecule. Synergism studies using esterase inhibitors such as S,S,S-tributyl phosphorotrithioate (DEF) can help to elucidate the contribution of these enzymes to resistance.
References
- 1. A bioassay for evaluation of the resistance of Tetranychus urticae (Acari: Tetranychidae) to selected acaricides | Systematic and Applied Acarology [biotaxa.org]
- 2. Plant Essential Oils: Dual Action of Toxicity and Egg-Laying Inhibition on Tetranychus urticae (Acari: Tetranychidae), Unveiling Their Potential as Botanical Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors this compound, hexythiazox and etoxazole in Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Abamectin is metabolized by CYP392A16, a cytochrome P450 associated with high levels of acaricide resistance in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
Clofentezine's Toxicological Profile in Non-Target Organisms: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofentezine is a tetrazine acaricide primarily used as an ovicide to control mite populations on a variety of crops.[1][2][3][4][5][6] Its mode of action involves the inhibition of chitin synthesis, a crucial component of the exoskeleton in arthropods, thereby disrupting the molting process.[7][8] While effective against target mite species, understanding its toxicological impact on non-target organisms is paramount for a comprehensive environmental risk assessment. This technical guide provides an in-depth overview of the toxicological profile of this compound in various non-target organisms, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.
Data Presentation: Quantitative Toxicology
The following tables summarize the acute and chronic toxicity of this compound to a range of non-target organisms.
Table 1: Acute and Chronic Toxicity of this compound to Aquatic Organisms
| Species | Test Type | Endpoint | Value | Exposure Duration | Reference |
| Rainbow Trout (Oncorhynchus mykiss) | Acute | 96-hour LC50 | 0.015 mg/L | 96 hours | [9] |
| Bluegill Sunfish (Lepomis macrochirus) | Acute | - | - | - | [10] |
| Daphnia magna (Water Flea) | Acute | 48-hour EC50 | 0.0008 mg/L | 48 hours | [9] |
| Daphnia magna (Water Flea) | Chronic | NOEC | 3.3 µg/L | 21 days | [11] |
| Algae | Acute | 72-hour EC50 | 0.32 mg/L | 72 hours | [9] |
Table 2: Acute Toxicity of this compound to Terrestrial Invertebrates
| Species | Test Type | Endpoint | Value | Exposure Duration | Reference |
| Honeybee (Apis mellifera) | Acute Contact | 48-hour LD50 | 84.5 µ g/bee | 48 hours | [9] |
| Honeybee (Apis mellifera) Larvae | Acute Oral | NOEL | 5 µ g/bee | - | [12] |
| Earthworm (Eisenia fetida) | Acute | 14-day LC50 | 215 mg/kg soil | 14 days | [9] |
| Earthworm (Eisenia fetida) | Chronic (Reproduction) | - | High risk identified for some uses | - | [11][13] |
Table 3: Acute and Chronic Toxicity of this compound to Birds
| Species | Test Type | Endpoint | Value | Reference |
| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | >3000 mg/kg | [9] |
| Bobwhite Quail (Colinus virginianus) | Acute Oral | LD50 | 7500 mg/kg | [9] |
| Mallard Duck | Dietary Reproduction | - | High chronic risk identified | [1][2] |
Table 4: Toxicity of this compound to Mammals
| Species | Test Type | Endpoint | Value | Reference |
| Rat | Acute Oral | LD50 | >3200 mg/kg | [14] |
| Rat | Acute Oral | LD50 | >5200 mg/kg | [4][9] |
| Rat | Acute Dermal | LD50 | >2100 mg/kg | [4][9] |
| Rat | Acute Inhalation | LC50 | 0.89 mg/L | [4][9] |
| Rat | Long-term | NOAEL (Thyroid changes) | 1.72 mg/kg bw/day | [13][15] |
| Rat | Long-term | NOAEL (Hepatotoxicity) | 2 mg/kg bw/day | [15] |
| Dog | Long-term | NOAEL (Hepatotoxicity) | 1.72 mg/kg bw/day | [15] |
| Mouse | Long-term | NOAEL | 5 mg/kg bw/day | [16] |
| Rabbit | Developmental | Maternal NOAEL | 250 mg/kg bw/day | [9][16] |
Experimental Protocols
The following are detailed methodologies for key experiments cited, based on internationally recognized guidelines.
Aquatic Organism Toxicity Testing
1. Daphnia sp., Acute Immobilisation Test (OECD Guideline 202)
This test assesses the acute toxicity of this compound to Daphnia magna.
-
Test Organism: Young daphnids, less than 24 hours old at the start of the test.
-
Test Design: Daphnids are exposed to a range of at least five concentrations of this compound for 48 hours. The test can be static (no renewal of the test solution) or semi-static (renewal after 24 hours).
-
Test Conditions: The test is conducted in a defined medium (e.g., ISO water) under controlled temperature (20 ± 2°C) and light cycle (e.g., 16h light: 8h dark).
-
Procedure: At least 20 daphnids, divided into four replicates of five, are used for each test concentration and control. The daphnids are not fed during the test.
-
Endpoint: Immobilisation, defined as the inability to swim within 15 seconds after gentle agitation of the test vessel, is recorded at 24 and 48 hours. The EC50 (median effective concentration) at 48 hours is calculated.[17][18][19][20]
2. Fish, Acute Toxicity Test (OECD Guideline 203)
This guideline is used to determine the acute lethal toxicity of this compound to fish.
-
Test Organism: Recommended species include Rainbow Trout (Oncorhynchus mykiss), Zebra fish (Danio rerio), and Fathead Minnow (Pimephales promelas).
-
Test Design: Fish are exposed to the test substance for 96 hours in a static, semi-static, or flow-through system. At least five concentrations in a geometric series are tested.
-
Test Conditions: Water temperature, pH, and dissolved oxygen levels are maintained within species-specific optimal ranges and monitored.
-
Procedure: A minimum of seven fish are used for each test concentration and control. Mortalities are recorded at 24, 48, 72, and 96 hours.
-
Endpoint: The primary endpoint is the LC50 (median lethal concentration) at 96 hours, which is the concentration estimated to be lethal to 50% of the test fish.[4][21][22][23]
Terrestrial Invertebrate Toxicity Testing
1. Honeybee, Acute Contact Toxicity Test (OECD Guideline 214)
This test evaluates the acute contact toxicity of this compound to adult honeybees.
-
Test Organism: Young adult worker honeybees (Apis mellifera).
-
Test Design: Bees are individually dosed with a range of concentrations of the test substance.
-
Procedure: The test substance, dissolved in a suitable carrier (e.g., acetone), is applied topically to the dorsal thorax of each bee using a micro-applicator. At least three replicates of ten bees are used for each dose level. A control group (carrier only) and a toxic standard group are also included.
-
Test Conditions: The bees are kept in cages at a controlled temperature (25 ± 2°C) and humidity and are provided with a sucrose solution.
-
Endpoint: Mortality is assessed at 4, 24, and 48 hours after application. The LD50 (median lethal dose) is calculated for each observation time.[1][7][16][24]
2. Earthworm, Acute Toxicity Test (OECD Guideline 207)
This test is designed to assess the acute toxicity of this compound to earthworms.
-
Test Organism: Adult earthworms of the species Eisenia fetida or Eisenia andrei.
-
Test Design: Earthworms are exposed to a range of concentrations of the test substance mixed into an artificial soil.
-
Procedure: The test substance is thoroughly mixed into the artificial soil. For each concentration and the control, four replicates are prepared, each containing ten adult worms.
-
Test Conditions: The test is conducted in the dark at a constant temperature (20 ± 2°C) for 14 days. The soil moisture content is maintained.
-
Endpoint: Mortality is assessed at 7 and 14 days. The LC50 is determined. Sub-lethal effects, such as changes in body weight, are also recorded.[5][25][26][27][28]
Signaling Pathways and Mode of Action
Inhibition of Chitin Synthesis
The primary mode of action of this compound in target mites is the inhibition of chitin synthesis.[7][8] It specifically targets the enzyme chitin synthase 1 (CHS1), which is essential for the formation of the arthropod exoskeleton.[8][29] By inhibiting this enzyme, this compound disrupts the molting process in the egg and early larval stages, leading to mortality. While this mechanism is well-established in mites, it is the presumed mode of action in other sensitive non-target arthropods.
References
- 1. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 2. endocrinedisruption.org [endocrinedisruption.org]
- 3. OECD 211: Daphnia Magna Reproduction Test - Situ Biosciences [situbiosciences.com]
- 4. fera.co.uk [fera.co.uk]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. inchem.org [inchem.org]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. This compound (Ref: NC 21314) [sitem.herts.ac.uk]
- 9. fera.co.uk [fera.co.uk]
- 10. oecd.org [oecd.org]
- 11. OECD 237: Honey Bee Larval Toxicity Test, Single Exposure | ibacon GmbH [ibacon.com]
- 12. biotecnologiebt.it [biotecnologiebt.it]
- 13. OECD 222 - Phytosafe [phytosafe.com]
- 14. one.oecd.org [one.oecd.org]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. fera.co.uk [fera.co.uk]
- 18. biotecnologiebt.it [biotecnologiebt.it]
- 19. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]
- 20. oecd.org [oecd.org]
- 21. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 22. eurofins.com.au [eurofins.com.au]
- 23. oecd.org [oecd.org]
- 24. biotecnologiebt.it [biotecnologiebt.it]
- 25. biotecnologiebt.it [biotecnologiebt.it]
- 26. downloads.regulations.gov [downloads.regulations.gov]
- 27. Effects on earthworms – Acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 28. oecd.org [oecd.org]
- 29. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors this compound, hexythiazox and etoxazole in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Photodegradation of Clofentezine Under UV Light: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofentezine, a tetrazine acaricide, is utilized for the control of mite eggs and early motile stages on a variety of crops. The environmental fate of this pesticide is of significant interest, particularly its degradation under ultraviolet (UV) light, a key factor influencing its persistence and potential for transformation into other chemical species. This technical guide provides a comprehensive overview of the current scientific understanding of the photodegradation of this compound under UV irradiation, consolidating available data on its degradation products, and outlining typical experimental methodologies employed in such studies.
Photodegradation Products of this compound
Studies on the environmental fate of this compound have identified a primary photodegradation product formed under UV light. While a comprehensive profile of all photoproducts remains to be fully elucidated in publicly available literature, the key identified product is 2-chlorobenzonitrile .
According to a report by the Food and Agriculture Organization of the United Nations (FAO), 2-chlorobenzonitrile has been identified as a volatile photodegradation product of this compound in aqueous solutions and has been detected on the surface of apples following treatment.[1] In these studies, unchanged this compound was the major residue, with 2-chlorobenzonitrile being the most significant degradation product identified.[1]
Other transformation products of this compound have been noted in environmental fate studies, although their formation is not exclusively linked to photodegradation and may also result from metabolic or hydrolytic processes. These include 2-chlorobenzamide and 2-chlorobenzoic acid.[1]
Quantitative Data Summary
Detailed quantitative data from controlled UV photodegradation studies, such as quantum yields and precise degradation rates under specific UV wavelengths, are not extensively available in the public domain. However, a study referenced by the FAO indicates a photochemical half-life for this compound in water of less than 7 days under natural sunlight at a pH of 5.05.[1]
| Parameter | Value | Conditions | Source |
| Identified Photoproduct | 2-chlorobenzonitrile | Aqueous solution, apple surfaces | [1] |
| Photochemical Half-life | < 7 days | Natural sunlight, pH 5.05 | [1] |
Proposed Photodegradation Pathway
Based on the identification of 2-chlorobenzonitrile, a partial photodegradation pathway for this compound can be proposed. The initial step likely involves the photo-induced cleavage of the tetrazine ring. This central ring is the chromophore that absorbs UV radiation, leading to an excited state that is susceptible to fragmentation.
The proposed primary degradation step is the breakdown of the 1,2,4,5-tetrazine ring, leading to the formation of two molecules of 2-chlorobenzonitrile and the release of nitrogen gas.
Caption: Proposed photodegradation pathway of this compound to 2-chlorobenzonitrile.
Experimental Protocols
Sample Preparation and Irradiation
-
Preparation of this compound Solution: A stock solution of this compound is prepared in a suitable solvent, such as acetonitrile or methanol, and then diluted to the desired concentration in purified water (e.g., Milli-Q). The final solvent concentration is typically kept low (<1%) to minimize co-solvent effects.
-
Irradiation Source: A high-pressure mercury lamp or a xenon arc lamp is commonly used as the UV source. The light is often filtered to simulate environmental conditions or to select specific wavelengths.
-
Reaction Vessel: The this compound solution is placed in a quartz reaction vessel to allow for the transmission of UV light. The vessel is typically temperature-controlled.
-
Experimental Controls: A dark control (the reaction vessel wrapped in aluminum foil) is run in parallel to account for any degradation not due to UV light (e.g., hydrolysis).
Caption: General experimental workflow for a this compound photodegradation study.
Analytical Methodology
-
Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate the parent this compound from its photodegradation products.
-
Detection and Identification: Mass Spectrometry (MS), often tandem MS (MS/MS), is the primary technique for identifying and confirming the structure of the photoproducts. By comparing the mass spectra of the degradation products with those of reference standards or by interpreting the fragmentation patterns, the chemical structures can be elucidated.
-
Quantification: The concentration of this compound and its photoproducts over time is determined using HPLC with UV detection or, for higher sensitivity and selectivity, with mass spectrometry. This data is then used to calculate the degradation kinetics.
Conclusion
The photodegradation of this compound under UV light is a critical process in its environmental dissipation, with 2-chlorobenzonitrile being the principal identified transformation product. The proposed mechanism involves the cleavage of the central tetrazine ring. While a complete picture of all photoproducts and their formation kinetics requires further dedicated research, the information available provides a solid foundation for understanding the photochemical fate of this acaricide. Future studies employing advanced analytical techniques will be invaluable in fully characterizing the photodegradation pathway and quantifying the formation of all transformation products, thereby enabling a more comprehensive risk assessment.
References
The Rise and Evolution of Tetrazine Acaricides: A Technical Guide
An In-depth Exploration of the History, Development, and Mechanism of a Key Class of Mite Growth Inhibitors for Researchers, Scientists, and Drug Development Professionals.
The relentless challenge of managing mite populations in agriculture and horticulture has driven the development of a diverse arsenal of acaricides. Among these, the tetrazine class of compounds emerged as a significant advancement, offering a novel mode of action with potent ovicidal and larvicidal activity. This technical guide provides a comprehensive overview of the history, development, mechanism of action, and key experimental protocols related to tetrazine acaricides, with a primary focus on the pioneering compound clofentezine and its successor, diflovidazin.
A Brief History: From Discovery to Commercialization
The journey of tetrazine acaricides began with the discovery of the acaricidal properties of 1,2,4,5-tetrazine derivatives. While various tetrazine compounds were known for other applications, their potential in pest control was not realized until the late 1970s.
Timeline of Key Developments:
-
Late 1970s: Fisons Ltd., a British agrochemical company, discovers the acaricidal potential of a new class of tetrazine derivatives[1]. This marks the genesis of tetrazine acaricides.
-
1981: Fisons files a patent for a group of acaricidal tetrazine derivatives, including the compound that would become known as this compound[1].
-
Early 1980s: Fisons plc launches this compound under trade names such as Apollo® and Acaristop®[2][3]. It is introduced as a specific ovicidal and larvicidal acaricide.
-
1990s: Following the success of this compound, the Hungarian company Chinoin (later acquired by Sanofi) develops a second-generation tetrazine acaricide, diflovidazin[4]. Diflovidazin is structurally related to this compound and shares a similar mode of action[5].
-
Late 1990s/Early 2000s: Diflovidazin is commercialized in various countries, offering an alternative to this compound and a tool for resistance management[4][5].
The Core Chemistry: Structure of Key Tetrazine Acaricides
The foundational structure of these acaricides is the 1,2,4,5-tetrazine ring. The specific substitutions on this ring dictate the compound's efficacy and properties.
-
This compound: 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine[3].
-
Diflovidazin: 3-(2-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine. Also known by the names flufenzine and flutenzine in some literature[4].
Mechanism of Action: Inhibition of Chitin Synthesis
Tetrazine acaricides are classified by the Insecticide Resistance Action Committee (IRAC) as Mite Growth Inhibitors belonging to Group 10A[6]. Their primary mode of action is the inhibition of chitin synthase 1 (CHS1)[6].
Chitin is a crucial structural component of the arthropod exoskeleton and eggshell. By inhibiting CHS1, tetrazine acaricides disrupt the formation of chitin, leading to lethal consequences, particularly during embryonic and early larval development. This mechanism explains their high ovicidal and larvicidal activity, with minimal direct toxicity to adult mites[7].
Below is a diagram illustrating the chitin biosynthesis pathway and the point of inhibition by tetrazine acaricides.
Quantitative Efficacy Data
The efficacy of tetrazine acaricides is typically determined through bioassays that measure the lethal concentration required to kill 50% of the test population (LC50). The following tables summarize reported LC50 values for this compound and diflovidazin against key mite species.
Table 1: LC50 Values of this compound against Various Mite Species
| Mite Species | Life Stage | LC50 (mg/L) | Reference |
| Panonychus ulmi | Winter Eggs | 11.1 | [5] |
| Panonychus ulmi | Summer Eggs | 1.01 | [5] |
| Tetranychus urticae | Eggs | 0.16 | [7] |
Table 2: LC50 Values of Diflovidazin against Various Mite Species
| Mite Species | Life Stage | LC50 (mg/L) | Reference |
| Tetranychus urticae | Eggs | 0.82 | [7] |
| Tetranychus urticae | Larvae | 1.05 | [7] |
| Tetranychus urticae | Deutonymph | 1.22 | [7] |
| Tetranychus urticae | Adult Female | >1000 | [7] |
| Panonychus citri | Larvae | 0.013 | [7] |
| Panonychus citri | Adult | 2.25 | [7] |
Experimental Protocols
Synthesis of Tetrazine Acaricides
5.1.1. Synthesis of this compound (3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine)
The synthesis of this compound generally follows the Pinner synthesis of tetrazines, which involves the condensation of nitriles with hydrazine followed by oxidation[8][9].
-
Step 1: Formation of 2-chlorobenzalthiosemicarbazone. 2-chlorobenzaldehyde is reacted with thiosemicarbazide in a suitable solvent like ethanol.
-
Step 2: Oxidative cyclization. The resulting thiosemicarbazone is subjected to oxidative cyclization using an oxidizing agent such as ferric chloride to form a dihydrotetrazine intermediate.
-
Step 3: Oxidation to this compound. The dihydrotetrazine is then oxidized to the final product, this compound, using an oxidizing agent like sodium nitrite in an acidic medium[10][11].
A general workflow for the synthesis is depicted below.
5.1.2. Synthesis of Diflovidazin (3-(2-chlorophenyl)-6-(2,6-difluorophenyl)-1,2,4,5-tetrazine)
The synthesis of the asymmetrical diflovidazin is more complex, often requiring a multi-step approach to introduce the different phenyl groups onto the tetrazine ring[12][13].
-
Step 1: Synthesis of 2-chloro-N'-(chloromethylene)benzohydrazonoyl chloride. This can be prepared from 2-chlorobenzohydrazide.
-
Step 2: Reaction with a second hydrazide. The intermediate from step 1 is reacted with 2,6-difluorobenzohydrazide to form a precursor to the dihydrotetrazine ring.
-
Step 3: Cyclization and Oxidation. The precursor undergoes cyclization and subsequent oxidation to yield diflovidazin.
Acaricide Efficacy Bioassay: Leaf-Dip Method (Adapted from IRAC Method No. 018)[14]
This method is commonly used to determine the toxicity of an acaricide to spider mites.
Materials:
-
Untreated host plant leaves (e.g., bean, citrus)
-
Test acaricide and appropriate solvents/wetting agents
-
Distilled water
-
Beakers
-
Forceps
-
Paper towels
-
Petri dishes lined with moistened filter paper or agar
-
Fine paintbrush
-
Mite-rearing colony (e.g., Tetranychus urticae)
-
Stereomicroscope
Procedure:
-
Preparation of Test Solutions: Prepare a series of dilutions of the test acaricide in distilled water. A non-ionic wetting agent (e.g., Triton X-100 at 0.01-0.05%) is typically added to ensure even coverage. A control solution containing only water and the wetting agent should also be prepared.
-
Leaf Dipping: Using forceps, individually dip host plant leaves into each test solution for 10 seconds with gentle agitation[6].
-
Drying: Place the dipped leaves on paper towels to air dry with the abaxial (lower) surface facing up[6].
-
Bioassay Arenas: Once dry, place each leaf disc, abaxial side up, into a petri dish containing a moistened filter paper or a layer of agar to maintain leaf turgidity.
-
Mite Infestation: Using a fine paintbrush, transfer a set number of adult female mites (e.g., 20-30) from the rearing colony onto each leaf disc.
-
Incubation: Seal the petri dishes with ventilated lids and maintain them under controlled conditions (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: After a specified period (e.g., 24, 48, or 72 hours), examine the mites on each leaf disc under a stereomicroscope. Mites that are unable to make coordinated movements when prodded with a fine brush are considered dead.
-
Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC50 values using probit analysis.
Chitin Synthase Activity Assay (Non-Radioactive Method)[7][15][16]
This assay measures the activity of chitin synthase in mite homogenates and can be used to assess the inhibitory effects of compounds like tetrazine acaricides.
Materials:
-
Mite population (e.g., Tetranychus urticae)
-
Homogenization buffer (e.g., Tris-HCl with protease inhibitors)
-
Microplate reader
-
96-well microtiter plates coated with wheat germ agglutinin (WGA)
-
Bovine serum albumin (BSA) for blocking
-
Reaction mixture containing UDP-N-acetylglucosamine (UDP-GlcNAc)
-
WGA conjugated to horseradish peroxidase (WGA-HRP)
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
Procedure:
-
Enzyme Preparation: Homogenize a known quantity of mites in ice-cold homogenization buffer. Centrifuge the homogenate to obtain a crude enzyme extract (supernatant or microsomal fraction).
-
Plate Preparation: Coat the wells of a 96-well plate with WGA. After incubation, wash the wells and block with a BSA solution.
-
Enzyme Reaction: Add the reaction mixture containing UDP-GlcNAc to the wells, followed by the mite enzyme extract. For inhibitor studies, pre-incubate the enzyme with the test compound (e.g., this compound) before adding the substrate. Include a control with no enzyme and a control with a boiled (inactive) enzyme.
-
Incubation: Incubate the plate at an optimal temperature (e.g., 30-37°C) for a set period (e.g., 60-90 minutes) to allow for chitin synthesis.
-
Detection: Stop the reaction and wash the wells. Add WGA-HRP to each well and incubate. The WGA-HRP will bind to the newly synthesized chitin.
-
Signal Generation: After washing away unbound WGA-HRP, add the HRP substrate. The enzyme will catalyze a color change.
-
Quantification: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader. The amount of chitin synthesized is proportional to the absorbance and can be quantified using a standard curve.
The following diagram illustrates a general workflow for assessing acaricide resistance.
Resistance to Tetrazine Acaricides
As with many acaricides, resistance to tetrazine compounds has been reported in several mite species. The primary mechanism of resistance is target-site insensitivity, resulting from mutations in the chitin synthase 1 (CHS1) gene. This can lead to cross-resistance between this compound, diflovidazin, and other mite growth inhibitors that target CHS1.
Conclusion
Tetrazine acaricides represent a significant class of compounds that have played a crucial role in mite management for several decades. Their specific mode of action as chitin synthase inhibitors provides excellent ovicidal and larvicidal control. Understanding the history, chemistry, and biological activity of these compounds is essential for their effective use and for the development of sustainable resistance management strategies. The experimental protocols detailed in this guide provide a foundation for researchers to further investigate the efficacy and mechanisms of both existing and novel acaricidal compounds.
References
- 1. EP0005912B1 - Acaricidal, larvicidal and ovicidal tetrazine derivatives and compositions, processes for their preparation and methods of using them - Google Patents [patents.google.com]
- 2. This compound (Ref: NC 21314) [sitem.herts.ac.uk]
- 3. This compound | C14H8Cl2N4 | CID 73670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. Activity of this compound against European red mite (Acari: Tetranychidae) [agris.fao.org]
- 6. irac-online.org [irac-online.org]
- 7. journals.uni-lj.si [journals.uni-lj.si]
- 8. Solid-Phase Synthesis of s-Tetrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical and Chemical Properties of Clofentezine for Formulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the essential physical and chemical properties of the acaricide clofentezine, with a focus on their implications for formulation development. The information is curated for researchers, scientists, and professionals involved in the creation and analysis of pesticide formulations.
Core Physical and Chemical Properties
Understanding the intrinsic properties of this compound is fundamental to developing stable, effective, and compliant formulations. This compound is a magenta-colored crystalline solid.[1] It is characterized as a tetrazine acaricide that acts primarily as an ovicide by interfering with cell growth and differentiation during the embryonic and early larval stages of mites.[1][2]
General and Physicochemical Properties
A summary of the key identification and physicochemical properties of this compound is presented in the tables below. These parameters are critical for predicting the behavior of the active ingredient during formulation, storage, and application.
Table 1: General and Identification Properties of this compound
| Property | Value | Reference |
| Common Name | This compound | [1] |
| IUPAC Name | 3,6-bis(2-chlorophenyl)-1,2,4,5-tetrazine | [1][2] |
| CAS Registry Number | 74115-24-5 | [1][2] |
| CIPAC Number | 418 | [1] |
| Molecular Formula | C₁₄H₈Cl₂N₄ | [1][2] |
| Molecular Weight | 303.1 g/mol | [2] |
| Appearance | Magenta crystalline solid | [1][3] |
Table 2: Key Physicochemical Properties of this compound for Formulation
| Property | Value | Temperature (°C) | Implications for Formulation | Reference |
| Melting Point | 182-185 °C | N/A | High melting point suggests good thermal stability of the solid active ingredient. | [3] |
| Vapor Pressure | 6.0 x 10⁻⁷ Pa | 20 | Very low vapor pressure indicates low volatility, reducing inhalation exposure risk and loss during application. | [1] |
| Octanol-Water Partition Coefficient (Log P) | 4.1 | 25 | High Log P value indicates lipophilicity and low water solubility, favoring partitioning into organic phases and strong adsorption to soil. | [4] |
| Water Solubility | < 2.0 - 2.52 µg/L (pH 7.0 - 9.2) | 22 | Extremely low water solubility necessitates formulation as a suspension concentrate (SC) or wettable powder (WP) for aqueous spray applications. | [3][4] |
| Density | 1.52 g/cm³ | 21.2 | The density is a key parameter for the physical stability of suspension concentrates, influencing sedimentation and resuspendability. | [4] |
Solubility in Organic Solvents
The solubility of this compound in various organic solvents is a critical factor in the selection of appropriate co-formulants and in the development of analytical methods.
Table 3: Solubility of this compound in Organic Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Acetone | 9.3 g/L | 25 | [4] |
| Dichloromethane | 37.4 g/L | 25 | [4] |
| Ethanol | 0.49 g/L | 25 | [4] |
| Xylene | 5.0 g/L | 25 | [4] |
| Ethyl Acetate | 5.67 g/L | 20 | [4] |
| n-Heptane | 111.4 mg/L | 20 | [4] |
| Dimethyl Sulfoxide (DMSO) | 11.8 g/L | 25 | [4] |
Stability Profile
The stability of this compound under various environmental conditions dictates its shelf-life and efficacy. The primary degradation pathways are hydrolysis and photolysis.
Hydrolytic Stability
This compound is susceptible to hydrolysis, with the rate being pH-dependent.
Table 4: Hydrolytic Stability of this compound
| pH | Half-life (DT₅₀) | Temperature (°C) | Comments | Reference |
| 4 | Stable over 5 days | 49 | Relatively stable under acidic conditions. | [4] |
| 7 | 1.1 days | 25 | Hydrolysis occurs at a moderate rate at neutral pH. | [4] |
| 9 | < 0.1 days | 49 | Rapid hydrolysis under alkaline conditions. | [4] |
The rapid degradation at higher pH values is a critical consideration for the formulation of aqueous suspensions, where the pH of the final product must be carefully controlled to ensure stability.[1]
Photolytic Stability
This compound is also susceptible to degradation by light. It is noted to undergo fairly rapid photolysis, which should be considered for packaging and storage of both the technical material and its formulations.[1]
Storage Stability in Formulations
While this compound is susceptible to hydrolysis in aqueous solutions, it has been shown to be stable in suspension concentrate (SC) formulations within a pH range of up to 7.5.[1] Storage stability studies on various crops have indicated that this compound residues are stable for extended periods when stored frozen. For instance, residues in apples were stable for up to 381 days, and in peaches for up to two years.[5]
Experimental Protocols
The determination of the physical and chemical properties of this compound and the analysis of its formulations are conducted using internationally recognized standard methods.
Determination of Physicochemical Properties
The physicochemical properties of technical grade this compound are determined using standardized guidelines from organizations such as the Organisation for Economic Co-operation and Development (OECD), the U.S. Environmental Protection Agency (EPA), and the European Commission (EC).[1] The specific OECD test guidelines for physical-chemical properties are detailed in Section 1 of the OECD Guidelines for the Testing of Chemicals.[2][3][6]
-
Melting Point: Determined using the capillary method as described in pharmacopeias and relevant OECD guidelines.[7]
-
Vapor Pressure: Can be determined by various methods depending on the pressure range, including the Knudsen effusion method for low-volatility substances.[5][8]
-
Solubility: The solubility in water and organic solvents is typically determined by the flask method or the column elution method, followed by quantification of the dissolved substance.
-
Octanol-Water Partition Coefficient (Log P): Commonly determined using the shake-flask method or by HPLC.
-
Hydrolysis: The rate of hydrolysis as a function of pH is studied according to OECD Guideline 111.
-
Photolysis: The phototransformation of chemicals in water is assessed following guidelines such as OECD Guideline 316.
Analysis of this compound Content in Formulations
The determination of this compound in technical materials (TC) and suspension concentrates (SC) is performed using a full Collaborative International Pesticides Analytical Council (CIPAC) method.[1]
CIPAC Method for this compound (418/TC/M/3):
-
Principle: The this compound content is determined by High-Performance Liquid Chromatography (HPLC).
-
Apparatus: A standard HPLC system equipped with a UV detector.
-
Procedure:
-
Standard Preparation: A known concentration of pure this compound standard is prepared in a suitable solvent.
-
Sample Preparation: A weighed amount of the TC or SC formulation is dissolved or dispersed in a specific solvent, often with the addition of an internal standard.
-
Chromatography: The sample and standard solutions are injected into the HPLC system.
-
Detection: The absorbance is monitored at a wavelength of 235 nm.[1]
-
Quantification: The concentration of this compound in the sample is calculated by comparing its peak area to that of the standard, using either an internal or external standard method.
-
Residue Analysis
Analytical methods for the determination of this compound residues in various crops, such as fruits and soil, have been developed. A common approach involves extraction with an organic solvent (e.g., acetonitrile or a hexane:ethyl acetate mixture), followed by cleanup using solid-phase extraction (SPE), and subsequent analysis by HPLC with UV detection (at 268 nm) or by liquid chromatography-mass spectrometry (LC-MS/MS).[9][10][11]
Formulation Development Workflow
The development of a stable and effective this compound formulation, such as a suspension concentrate (SC), follows a logical progression of steps. The diagram below illustrates a general workflow for this process.
Caption: General workflow for developing a this compound suspension concentrate (SC) formulation.
This workflow highlights the iterative nature of formulation development, where the physicochemical properties of this compound are central to the initial stages of excipient selection and process design. Subsequent steps involve rigorous testing to ensure the final product meets stability and performance specifications.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. oecd.org [oecd.org]
- 3. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 4. [Method-performance studies of notified analytical method for this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. oecd.org [oecd.org]
- 7. thinksrs.com [thinksrs.com]
- 8. azom.com [azom.com]
- 9. library.canberra.edu.au [library.canberra.edu.au]
- 10. downloads.regulations.gov [downloads.regulations.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Determination of Clofentezine Residues in Fruit by HPLC-UV
Abstract
This application note details a robust and sensitive High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the quantitative analysis of clofentezine residues in various fruit matrices, including apples, papayas, mangoes, and oranges. The described protocol involves a straightforward liquid-liquid extraction procedure, followed by chromatographic separation and quantification. This method is suitable for routine monitoring of this compound residues to ensure compliance with regulatory limits.
Introduction
This compound is a specific acaricide and insecticide used to control mites on a variety of crops, including fruits.[1][2][3] It acts as a mite growth regulator with contact action and long residual activity.[1][3] Due to its widespread use, monitoring its residue levels in food commodities is crucial for consumer safety. This application note presents a validated HPLC-UV method for the determination of this compound residues in fruit samples. The method is simple, cost-effective, and provides reliable results for the quantification of this analyte.
Experimental
Reagents and Materials
-
This compound analytical standard (99.4% purity)[4]
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)[5]
-
Water (HPLC grade)
-
Anhydrous sodium sulfate
-
Dichloromethane (for stock solution preparation)[5]
-
Fruit samples (apple, papaya, mango, orange)[5]
Instrumentation
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a UV detector.
-
Analytical column: Nucleosil NH2 column or equivalent.[5]
-
Mechanical shaker[5]
-
Blender
-
Centrifuge
Standard Solution Preparation
A stock solution of this compound (100 µg/mL) was prepared by dissolving 1.0 mg of the standard in 10.0 mL of dichloromethane.[5] Working standard solutions were prepared by appropriate dilution of the stock solution with a hexane:ethyl acetate mixture (1:1, v/v).[5]
Sample Preparation
The fruit samples were triturated separately using a household blender and stored in closed glass flasks at -18 °C until analysis.[5]
Extraction Procedure
-
Weigh 20 g of the homogenized fruit sample into a glass-stoppered flask.[5]
-
Add 10.0 mL of a hexane:ethyl acetate mixture (1:1, v/v).[5]
-
Shake the flask for 20 minutes on a mechanical shaker.[5]
-
Transfer the organic layer to another flask containing anhydrous sodium sulfate to remove any residual water.[5]
-
An aliquot of the extract is then ready for HPLC analysis. For a more concentrated sample, an aliquot of the extract can be evaporated to near dryness under a stream of nitrogen and the residue redissolved in the mobile phase.[6][7]
HPLC-UV Conditions
-
Mobile Phase: Methanol:Water (70:30, v/v), isocratic elution.[4][5]
-
UV Detection Wavelength: 254 nm.[4][5][6][7] An alternative wavelength of 235 nm can also be used.[8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Total Run Time: 15 minutes.[5]
Results and Discussion
Method Validation
The method was validated for linearity, recovery (accuracy), precision, and limits of detection (LOD) and quantification (LOQ).
-
Linearity: The method demonstrated good linearity over a concentration range of 0.05 to 4.0 µg/mL, with a correlation coefficient (r²) of 0.9998.[4]
-
Recovery and Precision: The accuracy and precision of the method were evaluated by analyzing fortified fruit samples at different concentration levels. The results are summarized in Table 1. Mean recoveries from fortified fruit samples ranged from 81% to 96%, with coefficients of variation between 8.9% and 12.5%.[5] Another study showed average recoveries ranging from 80% to 95% with relative standard deviations between 3.5% and 12.7%.[6][7]
-
Limits of Detection (LOD) and Quantification (LOQ): The LOD for this compound in fruit pulp was found to be in the range of 0.03 to 0.05 mg/kg, while the LOQ ranged from 0.05 to 0.10 mg/kg.[6][7] For whole fruit, the LOD was 0.03 mg/kg and the LOQ was 0.05 mg/kg.[6][7] A simplified procedure reported a detection limit of 0.05 mg/kg and a quantification limit of 0.1 mg/kg.[5]
Data Presentation
Table 1: Recovery and Precision of this compound in Fortified Fruit Samples
| Fruit Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Apple | 0.10, 0.20, 0.50 | 80 - 95 | 3.5 - 12.7 | [6][7] |
| Papaya | 0.05, 0.10, 0.20 | 80 - 95 | 3.5 - 12.7 | [6][7] |
| Mango | 0.05, 0.10, 0.50 | 80 - 95 | 3.5 - 12.7 | [6][7] |
| Orange | Not specified | 81 - 96 | 8.9 - 12.5 | [5] |
Table 2: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 0.05 - 4.0 µg/mL | [4] |
| Correlation Coefficient (r²) | 0.9998 | [4] |
| Limit of Detection (LOD) | 0.03 - 0.05 mg/kg | [5][6][7] |
| Limit of Quantification (LOQ) | 0.05 - 0.1 mg/kg | [5][6][7] |
Experimental Workflow and Protocols
The overall workflow for the analysis of this compound residues in fruit samples is depicted in the following diagram.
References
- 1. This compound (Ref: NC 21314) [sitem.herts.ac.uk]
- 2. This compound | 74115-24-5 [chemicalbook.com]
- 3. This compound (Ref: NC 21314) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. scielo.br [scielo.br]
- 6. Determination of fluquinconazole, pyrimethanil, and this compound residues in fruits by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openknowledge.fao.org [openknowledge.fao.org]
Application Note: Determination of Clofentezine and its Metabolites in Plant Matrices by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clofentezine is a specific acaricide with contact action, primarily functioning as an ovicide with some efficacy against early motile mite stages.[1][2] Its application on a variety of crops, including fruits, nuts, and ornamentals, necessitates reliable analytical methods to monitor its residues and metabolic fate in plants.[3] This application note provides a detailed protocol for the determination of this compound and its primary metabolites in plant matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and selective technique for the analysis of pesticide residues.[4][5]
Metabolic Pathway of this compound in Plants
In plants, this compound undergoes limited metabolism. The primary metabolite identified is 2-chlorobenzonitrile, which is mainly a product of photolysis. Other polar metabolites that have been reported include 2-chlorobenzoic acid, 2-chlorobenzamide, and 2-chlorobenzyl alcohol. A significant portion of the residue can become bound to insoluble plant components.
References
Application of Clofentezine in Integrated Pest Management Programs: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clofentezine is a specific acaricide belonging to the tetrazine chemical class, which acts primarily as an ovicide and larvicide.[1] It is a crucial component in many Integrated Pest Management (IPM) programs for the control of spider mites on a variety of crops. Its mode of action, selectivity, and long residual activity make it a valuable tool for managing mite populations while minimizing harm to beneficial organisms.[1] This document provides detailed application notes and protocols for the effective use of this compound in an IPM framework, targeted at researchers, scientists, and professionals in drug development.
Mode of Action
This compound is a mite growth regulator that specifically inhibits chitin synthesis.[2] The Insecticide Resistance Action Committee (IRAC) classifies this compound in Group 10A, as a chitin synthase 1 (CHS1) inhibitor.[3] Chitin is a vital structural component of the exoskeleton of arthropods. By inhibiting CHS1, this compound disrupts the formation of chitin, which is essential for the development of mite eggs and the molting of larval stages.[4] This mode of action results in high mortality of eggs and young larvae, but the compound has little to no effect on adult mites.[1]
Signaling Pathway: Inhibition of Chitin Biosynthesis
The following diagram illustrates the chitin biosynthesis pathway in mites and the point of inhibition by this compound.
Caption: Inhibition of Chitin Synthase 1 by this compound.
Target Pests
This compound is highly effective against the egg and early larval stages of several economically important spider mite species, including:
-
European red mite (Panonychus ulmi)
-
Two-spotted spider mite (Tetranychus urticae)
-
McDaniel spider mite (Tetranychus mcdanieli)
-
Carmine spider mite (Tetranychus cinnabarinus)
Data Presentation: Toxicity and Application Rates
Table 1: Toxicity of this compound to Target Pests
| Target Pest Species | Life Stage | Bioassay Method | LC50 | Reference |
| Tetranychus urticae | Eggs | Not specified | 1.2 mg/L | [3] |
| Tetranychus urticae (Resistant) | Eggs | Not specified | >5,000 mg/L | [3] |
| Tetranychus urticae | Adults | Leaf Dip | 297.65 µg a.i./mL | [5] |
| Panonychus ulmi | Summer Eggs (early) | Not specified | 1.01 ppm | [6] |
| Panonychus ulmi | Winter Eggs (early) | Not specified | 11.1 ppm | [6] |
| Tetranychus viennensis | Not specified | Leaf Disc | LC10, LC25, LC50 used | [7] |
Table 2: Toxicity of this compound to Non-Target Organisms
| Organism | Species | Exposure | Toxicity Value | Classification | Reference |
| Predatory Mite | Typhlodromus pyri | Not specified | Toxic to young stages | Moderately Harmful | [8] |
| Predatory Mite | Agistemus longisetus | Not specified | Favored over pest | Slightly Harmful | [8] |
| Predatory Mite | Phytoseiulus persimilis | Not specified | LC50: 0.064 ml/L (for Abamectin, comparative) | Not directly available | [9] |
| Honeybee | Apis mellifera | Contact | LD50 > 84.5 µ g/bee | Moderately Toxic | Not specified |
| Fish | Oncorhynchus mykiss | 96h | LC50 = 0.08 mg/L | Highly Toxic | [2] |
| Aquatic Invertebrate | Daphnia magna | 48h | EC50 = 0.05 mg/L | Highly Toxic | [2] |
| Bird | Colinus virginianus | Oral | LD50 > 3000 mg/kg | Slightly Toxic | [2] |
| Earthworm | Eisenia fetida | 14d | LC50 = 250 mg/kg soil | Moderately Toxic | [2] |
Table 3: Recommended Application Rates and Pre-Harvest Intervals (PHI)
| Crop | Target Pest | Application Rate | Pre-Harvest Interval (PHI) | Reference |
| Apples | European red mite, Two-spotted spider mite | 4-8 oz/acre | 45 days | [10][11] |
| Grapes | Spider mites | Not specified | 21 days (wine), 1 day (table) | [12] |
| Almonds | Spider mites | Not specified | Not specified | [13][14] |
| Pome Fruit | Panonychus ulmi, Tetranychus spp. | 20 g/hl | Not specified | Not specified |
| Stone Fruit | Panonychus ulmi, Tetranychus spp. | 20 g/hl | 21 days | [11] |
| Citrus Fruit | Panonychus ulmi, Tetranychus spp. | 12.5-20 g/hl | Not specified | Not specified |
| Strawberries | Tetranychus spp. | 200-300 g/ha | Not specified | Not specified |
| Ornamentals | Tetranychus spp. | 20-30 g/hl | Not applicable | Not specified |
Experimental Protocols
Protocol 1: Leaf-Dip Bioassay for Acaricide Resistance Monitoring
This protocol is adapted from standard resistance monitoring methods to assess the susceptibility of a spider mite population to this compound.
Objective: To determine the LC50 of this compound for a given spider mite population.
Materials:
-
Technical grade this compound
-
Acetone (analytical grade)
-
Triton X-100 or similar surfactant
-
Distilled water
-
Bean or other suitable host plant leaves
-
Petri dishes (9 cm diameter)
-
Filter paper
-
Fine camel-hair brush
-
Stereomicroscope
-
Beakers and volumetric flasks
-
Pipettes
Workflow Diagram:
Caption: Leaf-Dip Bioassay Workflow.
Procedure:
-
Preparation of Test Solutions:
-
Prepare a stock solution of this compound in acetone.
-
Create a series of at least five serial dilutions using distilled water containing a surfactant (e.g., 0.01% Triton X-100). A control solution of surfactant and water should also be prepared.
-
-
Leaf Preparation:
-
Select young, fully expanded, and undamaged leaves from unsprayed host plants.
-
-
Treatment Application:
-
Individually dip each leaf into a test solution for 5 seconds with gentle agitation.
-
Allow the leaves to air dry for at least one hour.
-
-
Bioassay Arenas:
-
Place a disc of filter paper in the bottom of each Petri dish and moisten with distilled water.
-
Place the treated leaf discs, abaxial side up, onto the moist filter paper.
-
-
Mite Infestation:
-
Using a fine camel-hair brush, transfer 20-30 adult female mites from the population to be tested onto each leaf disc.
-
-
Incubation:
-
Seal the Petri dishes with lids and incubate them in a controlled environment at approximately 25°C with a 16:8 hour (light:dark) photoperiod.
-
-
Data Collection and Analysis:
-
After 24, 48, and 72 hours, count the number of dead mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Correct for control mortality using Abbott's formula if necessary.
-
Use probit analysis to calculate the LC50 value and its 95% confidence limits.
-
Protocol 2: Assessing Compatibility with Predatory Mites
This protocol outlines a method to evaluate the lethal and sublethal effects of this compound on a predatory mite species, such as Phytoseiulus persimilis.
Objective: To determine the impact of this compound on the survival and reproduction of a predatory mite species.
Materials:
-
Commercial formulation of this compound
-
Predatory mites (e.g., Phytoseiulus persimilis)
-
Two-spotted spider mites (prey)
-
Bean leaf discs
-
Petri dishes (5 cm diameter)
-
Agar
-
Fine camel-hair brush
-
Stereomicroscope
-
Spray tower (optional, for uniform application)
Experimental Workflow:
Caption: Predatory Mite Compatibility Testing Workflow.
Procedure:
-
Preparation of Test Arenas:
-
Prepare a 1.5% agar solution and pour it into 5 cm Petri dishes.
-
Place a fresh, untreated bean leaf disc (approx. 3 cm diameter) onto the agar in each dish.
-
-
Treatment Application:
-
Prepare a solution of the this compound formulation at the manufacturer's recommended field rate. A control group should be treated with water only.
-
Spray the leaf discs uniformly using a spray tower or a hand-held sprayer.
-
Allow the discs to dry completely.
-
-
Predator Introduction:
-
Introduce one newly-mated adult female predatory mite to each leaf disc.
-
Provide an ample and consistent supply of two-spotted spider mites (all life stages) as prey.
-
-
Incubation:
-
Maintain the Petri dishes in a controlled environment as described in Protocol 1.
-
-
Data Collection:
-
Lethal Effects: Record the mortality of the adult female predators daily for at least 72 hours.
-
Sublethal Effects (Fecundity): Count and remove the eggs laid by each female daily.
-
Sublethal Effects (Development): Observe the development and survival of the F1 generation (from egg to adult).
-
-
Data Analysis:
-
Compare the mortality, fecundity, and offspring survival rates between the this compound-treated and control groups using appropriate statistical tests (e.g., t-test or ANOVA).
-
Resistance Management
The development of resistance to this compound in spider mite populations is a significant concern. To delay the onset of resistance, the following strategies should be implemented:
-
Rotation of Acaricides: Do not use this compound or other Group 10A acaricides repeatedly. Rotate with acaricides from different IRAC groups with different modes of action.
-
Application Timing: Apply this compound early in the season when mite populations are low and predominantly in the egg stage. This targets the most susceptible life stage and takes advantage of its long residual activity.
-
Monitoring: Regularly monitor mite populations to assess the efficacy of treatments and to detect early signs of resistance.
-
Integrated Approach: Combine the use of this compound with other control tactics, including biological control, cultural practices, and the use of other selective miticides.
Conclusion
This compound remains a valuable tool in integrated pest management programs for the control of spider mites. Its specific ovicidal and larvicidal activity, coupled with its relative safety to many beneficial insects, allows for targeted pest control while preserving the ecosystem of natural enemies. However, to ensure its long-term efficacy, it is imperative to adhere to resistance management strategies and to use it judiciously within a comprehensive IPM framework. The protocols and data provided in this document are intended to guide researchers and pest management professionals in the effective and responsible use of this compound.
References
- 1. This compound [titanunichem.com]
- 2. This compound (Ref: NC 21314) [sitem.herts.ac.uk]
- 3. caymanchem.com [caymanchem.com]
- 4. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors this compound, hexythiazox and etoxazole in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Activity of this compound against European red mite (Acari: Tetranychidae) [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 9. aensiweb.com [aensiweb.com]
- 10. extension.oregonstate.edu [extension.oregonstate.edu]
- 11. Tree Fruit Spray Guide - Insecticides [virginiafruit.ento.vt.edu]
- 12. perennia.ca [perennia.ca]
- 13. escholarship.org [escholarship.org]
- 14. cs-contentapi.bayer.com [cs-contentapi.bayer.com]
Application Notes and Protocols for Determining the LC50 of Clofentezine in Mite Eggs
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Clofentezine is a specific acaricide with ovicidal and larvicidal activity, belonging to the tetrazine group of pesticides.[1][2][3] It acts as a mite growth regulator, interfering with cell growth and differentiation during the final stages of embryonic and early larval development.[4] Determining the lethal concentration 50 (LC50) is a critical step in evaluating the efficacy of this compound against mite eggs, monitoring for the development of resistance, and establishing baseline susceptibility data for various mite species.[1][5] The leaf disc bioassay is a widely accepted laboratory method for this purpose.[6]
Experimental Protocols
This section provides a detailed methodology for conducting a this compound bioassay to determine the LC50 in mite eggs, primarily focusing on the leaf disc method.
Mite Rearing and Colony Maintenance
-
Host Plant: Maintain a healthy, pesticide-free culture of the host plant for the specific mite species being tested. For example, bean plants (Phaseolus vulgaris) are commonly used for the two-spotted spider mite, Tetranychus urticae.[7]
-
Mite Colony: Establish and maintain a susceptible reference strain of the target mite species in a controlled environment (e.g., 25 ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).[8] Ensure the colony is free from any pesticide exposure to maintain susceptibility.
Preparation of Leaf Discs and Egg Collection
-
Leaf Disc Preparation: Excise circular discs (approximately 2-3 cm in diameter) from fresh, fully expanded leaves of the host plant.
-
Mounting: Place each leaf disc, abaxial (lower) side up, on a layer of water-saturated cotton or agar in a Petri dish. This keeps the leaf discs turgid.
-
Oviposition: Transfer a sufficient number of healthy, adult female mites from the stock colony onto each leaf disc using a fine camel-hair brush. Allow the females to lay eggs for a defined period, typically 24 hours.[5]
-
Female Removal: After the oviposition period, carefully remove all adult female mites from the leaf discs, leaving only the eggs. Aim for a consistent number of eggs per disc (e.g., 20-30 eggs) to ensure uniformity across replicates.
Preparation of this compound Test Solutions
-
Stock Solution: Prepare a stock solution of this compound (analytical grade) in an appropriate solvent (e.g., acetone or a water-acetone mixture with a surfactant).
-
Serial Dilutions: Prepare a series of at least five to seven graded concentrations of this compound by serial dilution of the stock solution with distilled water containing a surfactant (e.g., Triton X-100) to ensure uniform wetting of the leaf surface. The concentration range should be chosen to produce mortality ranging from greater than 0% to less than 100%. A preliminary range-finding test may be necessary.
-
Control: A control group treated only with the solvent and surfactant solution (without this compound) must be included in each bioassay.
Bioassay Procedure (Leaf Dip Method)
-
Treatment Application: Individually dip each leaf disc with mite eggs into the respective this compound dilution or the control solution for a standardized period (e.g., 5-10 seconds).[9] Ensure complete immersion and coverage of the egg-laden surface.
-
Drying: After dipping, place the leaf discs on a clean, non-absorbent surface and allow them to air dry completely.
-
Incubation: Return the treated leaf discs to their respective Petri dishes with moistened cotton or agar. Incubate the dishes under the same controlled environmental conditions as the mite rearing.[8]
Data Collection and Mortality Assessment
-
Evaluation Period: Assess egg mortality 7 to 10 days after treatment, or until the majority of eggs in the control group have hatched.[5]
-
Mortality Criteria: An egg is considered dead if it has not hatched by the end of the evaluation period. Unhatched eggs are counted to determine mortality.[5]
-
Data Recording: For each concentration and the control, record the total number of eggs and the number of unhatched (dead) eggs.
Statistical Analysis
-
Correction for Control Mortality: If mortality occurs in the control group, correct the observed mortality in the treatment groups using Abbott's formula:
-
Corrected Mortality (%) = [1 - (n in T after treatment / n in C after treatment)] * 100
-
Where 'n' is the number of hatched eggs, 'T' is the treated group, and 'C' is the control group.
-
-
Probit Analysis: Analyze the corrected mortality data using probit analysis to determine the LC50 value, 95% confidence intervals, and the slope of the concentration-mortality regression line.[10] This can be performed using statistical software packages like R, SAS, or specialized programs like POLO-PC.[5]
-
Significance: The LC50 values are considered significantly different between populations or treatments if their 95% confidence intervals do not overlap.
Data Presentation
The following table summarizes LC50 values of this compound against mite eggs from various studies.
| Mite Species | Strain/Population | LC50 (ppm or mg/L) | 95% Confidence Interval | Reference |
| Panonychus ulmi | Summer Eggs (early) | 1.01 | Not Specified | [11] |
| Panonychus ulmi | Winter Eggs (early) | 11.1 | Not Specified | [11] |
| Tetranychus urticae | Apple Population | 0.23 | 0.17 - 0.31 | [5] |
| Tetranychus urticae | Pear Population | 0.38 | 0.28 - 0.53 | [5] |
| Tetranychus mcdanieli | Field Population | 0.28 | 0.20 - 0.37 | [5] |
| Tetranychus viennensis | Susceptible Strain | Not specified as a value | Used as a basis for LC10, LC25, LC50 treatments | [6] |
Mandatory Visualizations
Caption: Experimental workflow for determining the LC50 of this compound in mite eggs.
Caption: Logical relationship from experimental inputs to the final LC50 determination.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound; CAS NO 74115-24-5; A selective ovicidal tetrazine acaricide for crops including fruit and ornamentals from China manufacturer - Hangzhou Tianlong Biotechnology Co., Ltd. [cn-agro.com]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Assessment of sublethal effects of this compound on life-table parameters in Hawthorn spider mite (Tetranychus viennensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. journals.ekb.eg [journals.ekb.eg]
- 9. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]
- 10. Assessment and determination of LC50 of carvacrol and salicylic acid analogues with acaricide activity in larvae and adult ticks of Rhipicephalus (Boophilus) microplus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activity of this compound against European red mite (Acari: Tetranychidae) [agris.fao.org]
Application Notes and Protocols for Studying Chitin Synthesis Pathways Using Clofentezine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing clofentezine as a tool to investigate chitin synthesis pathways, particularly in acarology and insecticide research. The protocols detailed below are based on established methodologies and are adapted for use with this compound to study its effects on chitin synthase activity, chitin content, and the genetic regulation of the chitin synthesis pathway.
Introduction to this compound and its Mode of Action
This compound is a tetrazine acaricide that primarily acts as a mite growth inhibitor with ovicidal and larvicidal activity.[1][2][3] Its specific mode of action is the inhibition of chitin synthesis, a crucial process for the formation of the arthropod exoskeleton.[1][3] Extensive research has identified Chitin Synthase 1 (CHS1) as the molecular target of this compound.[1][3] This is strongly supported by the significant difference in susceptibility between wild-type and CHS1-mutant strains of the two-spotted spider mite, Tetranychus urticae.[1]
The inhibition of CHS1 disrupts the normal development of mite eggs and early motile stages, leading to mortality.[1][2] Understanding the interaction between this compound and the chitin synthesis pathway can provide valuable insights for developing novel acaricides and managing resistance.
Quantitative Data on this compound Activity
The following table summarizes the key quantitative data available for this compound's activity against Tetranychus urticae. A notable gap in the current literature is the absence of a reported IC50 value for the direct enzymatic inhibition of chitin synthase by this compound. The provided protocols can be utilized to determine this value.
| Parameter | Organism | Strain | Value | Reference |
| Ovicidal Activity (LC50) | Tetranychus urticae | Wild-Type | 1.2 mg/L | [1] |
| Ovicidal Activity (LC50) | Tetranychus urticae | CHS1 Mutant (I1017F) | >5,000 mg/L | [1] |
| Enzymatic Inhibition (IC50) | Not Reported | - | - | - |
Experimental Protocols
Chitin Synthase Activity Assay (Non-Radioactive)
This protocol is adapted from a non-radioactive, high-throughput assay for chitin synthase activity and can be used to determine the IC50 of this compound.[4][5]
Objective: To measure the in vitro inhibition of chitin synthase activity by this compound.
Materials:
-
Mite or insect tissue rich in chitin synthase (e.g., mite eggs, insect larvae)
-
Extraction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing protease inhibitors)
-
This compound stock solution (in a suitable solvent like DMSO)
-
96-well microtiter plates coated with Wheat Germ Agglutinin (WGA)
-
Reaction mixture (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM UDP-N-acetylglucosamine, 5 mM N-acetylglucosamine)
-
WGA-Horseradish Peroxidase (HRP) conjugate
-
HRP substrate (e.g., TMB)
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Enzyme Preparation: Homogenize the tissue in ice-cold extraction buffer. Centrifuge to pellet debris and collect the supernatant containing the crude enzyme extract. Determine the protein concentration of the extract.
-
Assay Setup: To the WGA-coated wells, add the reaction mixture.
-
Add varying concentrations of this compound (and a solvent control) to the wells.
-
Initiate the reaction by adding the enzyme extract to each well.
-
Incubate the plate at the optimal temperature for the enzyme (e.g., 30-37°C) for a defined period (e.g., 1-2 hours).
-
Detection:
-
Wash the plate to remove unbound reagents.
-
Add WGA-HRP conjugate and incubate.
-
Wash the plate again.
-
Add HRP substrate and incubate until color develops.
-
Stop the reaction with the stop solution.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a suitable software.
Quantification of Chitin Content using Calcofluor White Staining
This protocol utilizes the fluorescent dye Calcofluor White, which specifically binds to chitin, to quantify changes in chitin content in mites or insects after exposure to this compound.[6][7]
Objective: To determine the effect of this compound on the overall chitin content in a target organism.
Materials:
-
Mites or insects treated with this compound (and a control group)
-
Calcofluor White M2R stain solution (e.g., 1 mg/mL in DMSO)
-
Homogenization buffer (e.g., PBS)
-
Black 96-well microplates
-
Fluorescence microplate reader (Excitation: ~355 nm, Emission: ~433 nm)
-
Chitin standard for generating a standard curve
Procedure:
-
Sample Preparation: Homogenize the treated and control organisms in the homogenization buffer.
-
Staining: Add the Calcofluor White solution to the homogenates and incubate in the dark for at least 15 minutes.
-
Measurement: Transfer the stained homogenates to a black 96-well microplate.
-
Measure the fluorescence using the microplate reader.
-
Data Analysis: Generate a standard curve using known concentrations of chitin. Use the standard curve to calculate the chitin content in the experimental samples. Compare the chitin content between this compound-treated and control groups.
Gene Expression Analysis of the Chitin Synthesis Pathway by RT-qPCR
This protocol outlines the steps to analyze the expression levels of key genes in the chitin synthesis pathway in response to this compound treatment.
Objective: To investigate the regulatory effect of this compound on genes involved in chitin biosynthesis.
Key Genes to Target in Tetranychus urticae:
-
Chitin Synthase 1 (CHS1): The primary target of this compound.
-
Glutamine-fructose-6-phosphate amidotransferase (GFAT): Catalyzes the first committed step in the pathway.
-
Phosphoglucosamine mutase (PGM): Involved in the conversion of glucosamine-6-phosphate.
-
UDP-N-acetylglucosamine pyrophosphorylase (UAP): Catalyzes the final step in the synthesis of the chitin precursor, UDP-N-acetylglucosamine.
Materials:
-
Mites or insects treated with this compound (and a control group)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for the target and reference genes (e.g., actin or GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from this compound-treated and control organisms using a suitable kit.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative expression levels of the target genes in the treated samples compared to the control.
Note on Primer Design: Specific primers for the target genes in the organism of interest will need to be designed and validated.
Bulk Segregant Analysis (BSA) to Identify Resistance Genes
This protocol provides a general framework for using BSA to identify the genetic basis of this compound resistance in a mite population.[1]
Objective: To map the genomic region(s) associated with this compound resistance.
Procedure:
-
Develop Resistant and Susceptible Lines: Select for a this compound-resistant population and maintain a susceptible population.
-
Genetic Cross: Perform crosses between the resistant and susceptible lines to generate F1 and F2 progeny.
-
Phenotyping: Phenotype the F2 generation for this compound resistance (e.g., using a discriminating dose bioassay).
-
Bulking: Create two DNA pools: one from a number of highly resistant individuals (resistant bulk) and another from highly susceptible individuals (susceptible bulk).
-
Sequencing: Perform whole-genome sequencing of the two bulks and the parental lines.
-
Data Analysis:
-
Identify single nucleotide polymorphisms (SNPs) between the parental lines.
-
Calculate the allele frequencies of these SNPs in the resistant and susceptible bulks.
-
Identify genomic regions where there is a significant difference in allele frequencies between the two bulks. These regions are likely to contain the gene(s) responsible for resistance.
-
Visualizations
Chitin Synthesis Pathway and the Action of this compound
Caption: The chitin synthesis pathway and the inhibitory action of this compound on Chitin Synthase 1.
Experimental Workflow for Investigating this compound's Effect
Caption: Workflow for analyzing the effects of this compound on chitin synthesis.
Logical Relationship in Resistance Studies
Caption: Logical flow for identifying this compound resistance mechanisms.
Opportunities for Future Research
The application of this compound in studying chitin synthesis pathways presents several avenues for further investigation:
-
Determination of the IC50 of this compound: Utilizing the provided chitin synthase activity assay protocol to determine the precise IC50 value of this compound would provide a crucial piece of quantitative data for comparative studies.
-
Elucidation of Gene Regulatory Effects: A comprehensive analysis of the entire chitin synthesis pathway's gene expression profile in response to this compound exposure would offer deeper insights into the cellular response and potential feedback mechanisms.
-
Investigation of Resistance Mechanisms: While the I1017F mutation in CHS1 is a known resistance mechanism, exploring other potential resistance mechanisms, such as altered metabolism or target site modifications, is essential for proactive resistance management.
-
Synergistic Interactions: Investigating the synergistic effects of this compound with other acaricides or compounds that target different points in the chitin synthesis pathway could lead to the development of more effective and sustainable pest control strategies.
References
- 1. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors this compound, hexythiazox and etoxazole in Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors this compound, hexythiazox and etoxazole in Tetranychus urticae [biblio.ugent.be]
- 3. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors this compound, hexythiazox and etoxazole in Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of New Antifungal Agents Targeting Chitin Synthesis by a Chemical-Genetic Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular Characterization of Chitin Synthase Gene in Tetranychus cinnabarinus (Boisduval) and Its Response to Sublethal Concentrations of an Insecticide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and Characterization of Chitin Synthase Inhibitors with Novel Mechanism for Control of Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Clofentezine HPLC Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the HPLC analysis of Clofentezine.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect this compound analysis?
A1: Matrix effects are the alteration of the analyte's signal response due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of this compound HPLC analysis, particularly with mass spectrometry detection (LC-MS/MS), these effects can manifest as:
-
Ion Suppression: A decrease in the signal intensity of this compound, leading to underestimation of its concentration. This is the most commonly reported matrix effect in LC-ESI-MS.[3]
-
Ion Enhancement: An increase in the signal intensity of this compound, leading to overestimation.
These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[4][5] The complexity of the sample matrix, such as in various fruits, vegetables, and herbal products, significantly influences the extent of matrix effects.[6][7][8]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: You can assess matrix effects by comparing the signal response of this compound in a pure solvent standard to its response in a matrix-matched standard at the same concentration.[2][9] The matrix-matched standard is prepared by spiking a known amount of this compound into a blank sample extract that has undergone the entire sample preparation procedure.
The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Matrix-Matched Standard / Peak Area in Solvent Standard - 1) x 100 [10]
-
A negative percentage indicates ion suppression.
-
A positive percentage indicates ion enhancement.
-
Values between -20% and +20% are generally considered low or soft matrix effects, while values outside this range indicate medium to strong effects that need to be addressed.[11][12]
Q3: What are the common causes of poor peak shape for this compound in HPLC analysis?
A3: Poor peak shape, such as tailing, fronting, or splitting, can be caused by several factors:
-
Secondary Interactions: Interactions between this compound and active sites on the column, such as residual silanol groups, can cause peak tailing.[13][14]
-
Column Overload: Injecting too much sample onto the column can lead to peak fronting or broadening.[8]
-
Incompatible Injection Solvent: If the solvent in which the sample is dissolved is significantly stronger than the mobile phase, it can cause peak distortion.[15]
-
Column Contamination or Voids: Buildup of matrix components on the column frit or a void in the packing material can lead to split or broad peaks.[4][16]
-
pH of the Mobile Phase: If the mobile phase pH is close to the pKa of this compound, it can exist in both ionized and non-ionized forms, potentially causing peak splitting.[17]
Troubleshooting Guides
Issue 1: Significant Ion Suppression or Enhancement is Observed
This is a common issue in complex matrices. Here is a step-by-step guide to mitigate this problem:
Step 1: Optimize Sample Preparation
The goal is to remove interfering matrix components before analysis.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely used and effective method for pesticide residue analysis in food matrices.[15][18] A typical QuEChERS workflow involves an extraction step with acetonitrile followed by a dispersive solid-phase extraction (dSPE) cleanup.
-
Solid-Phase Extraction (SPE): SPE can provide a more thorough cleanup than dSPE. For this compound, a silica-based SPE cartridge can be effective.[19]
-
Liquid-Liquid Extraction (LLE): This is a classical cleanup technique that can also be employed.
Step 2: Modify Chromatographic Conditions
Adjusting the HPLC method can help separate this compound from co-eluting interferences.
-
Gradient Elution: Employing a gradient elution program can improve the separation of the analyte from matrix components.
-
Column Chemistry: Experiment with different column stationary phases (e.g., C18, Phenyl-Hexyl) to alter selectivity.
Step 3: Implement a Different Calibration Strategy
If matrix effects cannot be eliminated, they can be compensated for during quantification.
-
Matrix-Matched Calibration: This is the most common and recommended approach. Calibration standards are prepared in a blank matrix extract to mimic the effect of the matrix on the analyte signal.[20][21]
-
Standard Addition: This method involves adding known amounts of the standard to the sample extract itself. It is highly effective but more time-consuming as a separate calibration curve is needed for each sample.
Step 4: Dilute the Sample Extract
Diluting the final extract can reduce the concentration of interfering matrix components, thereby minimizing their impact on the ionization of this compound.
Issue 2: Poor Peak Shape for this compound
Follow these steps to diagnose and resolve peak shape issues:
Step 1: Verify System Suitability
Ensure the HPLC system is performing correctly by injecting a this compound standard in a pure solvent. If the peak shape is good, the problem is likely related to the sample or method.
Step 2: Check for Column Issues
-
Column Contamination: Flush the column with a strong solvent to remove any adsorbed matrix components. If the problem persists, the column may need to be replaced.
-
Column Void: A sudden drop in pressure or a split peak for all analytes can indicate a void. Reversing and flushing the column (if recommended by the manufacturer) may help.
Step 3: Optimize Mobile Phase and Sample Solvent
-
Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of this compound. This compound is a very weak base, so acidic mobile phases are generally suitable.[4][22]
-
Sample Solvent: Whenever possible, dissolve the final sample extract in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Step 4: Reduce Sample Load
If peak fronting is observed, try diluting the sample or injecting a smaller volume to avoid overloading the column.
Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Fruits and Vegetables
This protocol is a general guideline based on the AOAC Official Method 2007.01 and can be adapted for various fruit and vegetable matrices.[23]
1. Sample Homogenization:
-
Weigh 15 g of the homogenized sample into a 50 mL centrifuge tube.
2. Extraction:
-
Add 15 mL of acetonitrile containing 1% acetic acid.
-
Add the appropriate internal standard.
-
Add the QuEChERS extraction salts (e.g., 6 g anhydrous MgSO₄ and 1.5 g anhydrous sodium acetate).
-
Shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive SPE (dSPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL dSPE tube. The choice of dSPE sorbent depends on the matrix:
-
For general fruits and vegetables: 900 mg MgSO₄, 150 mg PSA (Primary Secondary Amine).
-
For pigmented fruits and vegetables (e.g., kale, spinach): 900 mg MgSO₄, 150 mg PSA, and 150 mg C18, and potentially a small amount of graphitized carbon black (GCB) or a specialized carbon sorbent like Carbon S.[12][13]
-
For fatty matrices: 900 mg MgSO₄, 150 mg PSA, and 150 mg C18.[24]
-
-
Vortex for 30 seconds.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract Preparation:
-
Take an aliquot of the cleaned supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for HPLC analysis.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol is based on a method for this compound in fruit.[19]
1. Sample Extraction:
-
Extract the homogenized sample with acetone.
-
Partition the acetone extract with hexane.
-
Evaporate the hexane layer to dryness.
-
Reconstitute the residue in hexane.
2. SPE Cartridge Conditioning:
-
Condition a silica SPE cartridge (e.g., 500 mg) with hexane.
3. Sample Loading:
-
Load the reconstituted hexane extract onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with a small volume of a non-polar solvent (e.g., hexane) to elute weakly retained interferences.
5. Elution:
-
Elute this compound from the cartridge with a more polar solvent mixture, such as 20% ethyl acetate in hexane.
6. Final Extract Preparation:
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in a suitable solvent (e.g., methanol or mobile phase) for HPLC analysis.
Quantitative Data Summary
Table 1: Recovery of this compound in Various Fruit Matrices using Liquid-Liquid Extraction and HPLC-UV Detection
| Fruit Matrix | Fortification Level (mg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Reference |
| Apple | 0.1, 0.2, 1.0, 2.0 | 81 - 96 | 8.9 - 12.5 | [11] |
| Papaya | 0.1, 0.2, 1.0, 2.0 | 81 - 96 | 8.9 - 12.5 | [11] |
| Mango | 0.1, 0.2, 1.0, 2.0 | 81 - 96 | 8.9 - 12.5 | [11] |
| Orange | 0.1, 0.2, 1.0, 2.0 | 81 - 96 | 8.9 - 12.5 | [11] |
| Mango | 0.05, 0.10, 0.20, 0.50 | 80 - 95 | 3.5 - 12.7 | [1] |
| Apple | 0.05, 0.10, 0.20, 0.50 | 80 - 95 | 3.5 - 12.7 | [1] |
| Papaya | 0.05, 0.10, 0.20, 0.50 | 80 - 95 | 3.5 - 12.7 | [1] |
Table 2: Matrix Effect of this compound in Different Matrices
| Matrix | Analytical Method | Matrix Effect (%) | Reference |
| Tangerine Pulp | HPLC-UVD | Not explicitly stated, but matrix-matched calibration was used | [25] |
| Plums, Strawberries | HPLC/APCI-MS | Enhancement observed, matrix-matched standards used | [26] |
| Spices (general) | UPLC-MS/MS | Uniformly suppressive, requiring matrix-matched calibration | [7] |
Note: Specific quantitative data for this compound matrix effects are limited in the reviewed literature. The use of matrix-matched calibration is frequently reported, indicating that matrix effects are a significant consideration.
Visualizations
Caption: General experimental workflow for this compound analysis.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. tandfonline.com [tandfonline.com]
- 2. What is matrix effect and how is it quantified? [sciex.com]
- 3. agilent.com [agilent.com]
- 4. academicjournals.org [academicjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. eurl-pesticides.eu [eurl-pesticides.eu]
- 7. Matrix-Matched Pesticide Standard Curve Preparation - Protocol - OneLab [onelab.andrewalliance.com]
- 8. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 9. Peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lcms.cz [lcms.cz]
- 11. mdpi.com [mdpi.com]
- 12. gcms.cz [gcms.cz]
- 13. gcms.cz [gcms.cz]
- 14. obrnutafaza.hr [obrnutafaza.hr]
- 15. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 16. zefsci.com [zefsci.com]
- 17. Impact of Matrix Species and Mass Spectrometry on Matrix Effects in Multi-Residue Pesticide Analysis Based on QuEChERS-LC-MS [mdpi.com]
- 18. gcms.cz [gcms.cz]
- 19. nucleus.iaea.org [nucleus.iaea.org]
- 20. New approach for analysis of pesticide residues – secrets of science [shimadzu-webapp.eu]
- 21. mdpi.com [mdpi.com]
- 22. openknowledge.fao.org [openknowledge.fao.org]
- 23. researchgate.net [researchgate.net]
- 24. americanlaboratory.com [americanlaboratory.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Technical Support Center: Clofentezine Extraction from High-Organic Soil
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of clofentezine from high-organic soil matrices.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound from soils with high organic content, offering potential causes and solutions in a question-and-answer format.
Q1: Why am I observing low recovery of this compound from my high-organic soil samples?
A1: Low recovery of this compound from high-organic soil is a common challenge and can be attributed to several factors:
-
Strong Analyte-Matrix Interactions: High organic matter content in soil can lead to strong adsorption of this compound, making it difficult to extract. The physicochemical properties of the soil, such as organic carbon content and clay content, are inversely related to the recovery of pesticides.
-
Inadequate Solvent Penetration: The extraction solvent may not efficiently penetrate the soil matrix to reach the analyte.
-
Suboptimal Extraction Technique: The chosen extraction method may not be aggressive enough to overcome the strong matrix interactions.
-
Insufficient Hydration: For dry soil samples, inadequate hydration before extraction can significantly reduce recovery. This is a critical step, especially for methods like QuEChERS.[1]
Solutions:
-
Optimize the Extraction Method: Consider more robust extraction techniques such as Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) which can enhance the disruption of the soil matrix and improve solvent penetration.[2] For the popular QuEChERS method, ensure proper hydration of the soil sample before extraction.[1]
-
Modify the Solvent System: The polarity and composition of the extraction solvent are critical. A mixture of solvents with different polarities may be more effective. For instance, a combination of acetonitrile and water is often used in modified QuEChERS procedures for soil.[3]
-
Increase Extraction Time and/or Temperature: For methods like UAE or PLE, optimizing the extraction time and temperature can improve recovery rates.
-
Sample Pre-treatment: Grinding the soil sample to a smaller particle size can increase the surface area available for extraction.
Q2: My analytical results for this compound show high variability (high RSD). What could be the cause?
A2: High variability in results often points to inconsistencies in the sample preparation and extraction process.
-
Inhomogeneous Soil Samples: High-organic soils can be heterogeneous. If the this compound is not evenly distributed, subsamples can have varying concentrations.
-
Inconsistent Extraction Conditions: Minor variations in extraction time, temperature, solvent volume, or agitation speed can lead to different extraction efficiencies between samples.
-
Matrix Effects: The presence of co-extracted matrix components can cause signal suppression or enhancement in the analytical instrument, leading to inconsistent quantification.[4][5]
Solutions:
-
Homogenize Samples Thoroughly: Ensure that the bulk soil sample is well-mixed before taking subsamples for extraction.
-
Standardize the Protocol: Adhere strictly to the validated experimental protocol for all samples. Use calibrated equipment and ensure consistent timing for each step.
-
Use Matrix-Matched Standards: To compensate for matrix effects, prepare calibration standards in a blank soil extract that has undergone the same extraction and cleanup procedure as the samples.[6]
-
Incorporate an Internal Standard: The use of a suitable internal standard can help to correct for variations in extraction efficiency and instrumental response.
Q3: I am observing significant signal suppression/enhancement in my LC-MS/MS analysis. How can I mitigate this?
A3: Signal suppression or enhancement, collectively known as matrix effects, is a major issue in the analysis of pesticides in complex matrices like high-organic soil.[4][5]
-
Co-eluting Matrix Components: Organic matter, humic substances, and other co-extractives can interfere with the ionization of this compound in the mass spectrometer source.[2]
-
Insufficient Cleanup: The cleanup step after extraction may not be effectively removing interfering compounds.
Solutions:
-
Optimize the Cleanup Step: The choice of sorbent in dispersive solid-phase extraction (d-SPE) for QuEChERS or the solid-phase extraction (SPE) cartridge is crucial. For high-organic soils, a combination of sorbents like PSA (Primary Secondary Amine) and C18 is often used to remove organic acids, fatty acids, and other nonpolar interferences.[3] In some cases, graphitized carbon black (GCB) can be effective, but it may also retain planar pesticides like this compound, so its use should be carefully evaluated.[3]
-
Dilute the Extract: Diluting the final extract can reduce the concentration of matrix components, thereby minimizing their effect on the analyte signal.[7] However, this may compromise the limit of detection.
-
Modify Chromatographic Conditions: Adjusting the HPLC gradient can sometimes help to separate this compound from co-eluting interferences.
-
Use a Different Ionization Source: If available, experimenting with a different ionization technique (e.g., APCI instead of ESI) might reduce matrix effects for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most suitable extraction method for this compound in high-organic soil?
A1: The "best" method depends on the specific laboratory resources, sample throughput requirements, and desired analytical performance.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a widely adopted and versatile method.[2][8] It is known for its speed and low solvent consumption. For high-organic soils, a modified QuEChERS protocol with an initial hydration step is recommended.[1]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than liquid-liquid extraction and can be automated.[9] The choice of the sorbent material is critical for effective cleanup.
-
Ultrasound-Assisted Extraction (UAE): UAE uses ultrasonic waves to improve extraction efficiency and can be faster than traditional shaking methods.[10][11]
-
Pressurized Liquid Extraction (PLE): PLE uses elevated temperatures and pressures to enhance extraction efficiency and is particularly effective for strongly bound residues.[2]
A comparative evaluation of these methods for your specific soil type is recommended to determine the most suitable approach.
Q2: How does the organic matter content of the soil affect this compound extraction?
A2: The organic matter in soil plays a significant role in the binding of pesticides. Higher organic content generally leads to stronger adsorption of this compound, which can result in lower extraction recoveries.[12] This is because organic matter provides a large surface area and numerous active sites for pesticide binding. Consequently, more aggressive extraction conditions or more effective cleanup procedures are often necessary for high-organic soils.
Q3: What are the typical recovery rates for this compound from soil?
A3: Acceptable recovery rates for pesticide residue analysis are generally in the range of 70-120%.[2] For this compound in soil, reported recoveries can range from 75.9% to 117.7% depending on the fortification level and the specific analytical method used.
Q4: Is a cleanup step always necessary after extraction?
A4: For high-organic soil, a cleanup step is highly recommended. The crude extract from such matrices contains a large amount of co-extracted substances that can interfere with the analysis, cause matrix effects, and contaminate the analytical instrument.[2] The cleanup step, typically using d-SPE in the QuEChERS method or an SPE cartridge, is designed to remove these interferences and improve the accuracy and reliability of the results.[3]
Q5: What are the key parameters to validate for a this compound extraction method from soil?
A5: Method validation should be performed to ensure the reliability of the results. Key parameters to assess include:
-
Linearity: The range over which the instrumental response is proportional to the analyte concentration.
-
Accuracy (Recovery): The closeness of the measured value to the true value, typically assessed by analyzing spiked samples at different concentration levels.
-
Precision (Repeatability and Reproducibility): The degree of agreement among a series of measurements, expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected.
-
Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
-
Matrix Effect: The influence of co-extracted matrix components on the analytical signal.
Quantitative Data Summary
The following tables summarize quantitative data for this compound extraction from soil based on available literature.
Table 1: Recovery of this compound from Soil
| Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| 0.05 | 75.9 - 117.7 | < 8.2 |
| 0.50 | 75.9 - 117.7 | < 8.2 |
| 1.00 | 75.9 - 117.7 | < 8.2 |
Data adapted from a study on this compound residues in tangerine and soil.
Table 2: General Performance of QuEChERS Method for Pesticides in Soil
| Parameter | Typical Range |
| Recovery (%) | 70 - 120 |
| RSD (%) | < 20 |
| LOQ (mg/kg) | 0.005 - 0.05 |
These are general performance characteristics for multi-residue pesticide analysis in soil using QuEChERS and may vary for this compound and specific soil types.
Experimental Protocols
Below are detailed methodologies for common this compound extraction techniques from soil.
Protocol 1: Modified QuEChERS Method
This protocol is adapted for high-organic, low-moisture soil samples.
1. Sample Preparation and Hydration:
- Weigh 10 g of homogenized soil into a 50 mL centrifuge tube.
- Add 10 mL of deionized water to the soil.
- Vortex for 1 minute and let it stand for 30 minutes to ensure complete hydration.[1]
2. Extraction:
- Add 10 mL of acetonitrile to the hydrated soil sample.
- Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).
- Immediately shake vigorously for 1 minute.
- Centrifuge at ≥3000 x g for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
- Transfer a 6 mL aliquot of the acetonitrile supernatant to a 15 mL centrifuge tube.
- Add the d-SPE cleanup sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).
- Vortex for 30 seconds.
- Centrifuge at ≥3000 x g for 5 minutes.
4. Final Extract Preparation:
- Take an aliquot of the cleaned supernatant.
- The extract can be directly analyzed by LC-MS/MS or may require solvent exchange or concentration depending on the analytical instrument's sensitivity.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
1. Sample Preparation:
- Weigh 5 g of homogenized soil into a glass extraction vessel.
- Add 10 mL of the extraction solvent (e.g., a mixture of acetone and hexane).
2. Ultrasonic Extraction:
- Place the extraction vessel in an ultrasonic bath.
- Sonicate for 15-30 minutes. The optimal time should be determined experimentally.
3. Separation and Cleanup:
- Decant the solvent into a clean tube.
- Repeat the extraction with a fresh portion of the solvent.
- Combine the extracts.
- The combined extract can be concentrated and subjected to cleanup using a solid-phase extraction (SPE) cartridge (e.g., silica or Florisil) as described in Protocol 3.
Protocol 3: Solid-Phase Extraction (SPE) Cleanup
This protocol can be used to clean up extracts from various extraction methods.
1. Cartridge Conditioning:
- Condition a silica SPE cartridge (e.g., 500 mg) by passing 2 column volumes of hexane through it.
2. Sample Loading:
- Concentrate the crude soil extract and redissolve it in a small volume of a nonpolar solvent like hexane.
- Load the redissolved sample onto the conditioned SPE cartridge.
3. Elution of Interferences (Washing):
- Wash the cartridge with a small volume of a nonpolar solvent (e.g., hexane) to elute interfering compounds.
4. Elution of this compound:
- Elute the this compound from the cartridge using a solvent of moderate polarity (e.g., a mixture of ethyl acetate and hexane). The optimal solvent composition should be determined experimentally.
5. Final Extract Preparation:
- Evaporate the eluate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent for analysis (e.g., methanol or mobile phase).
Visualizations
The following diagrams illustrate the workflows for the described experimental protocols.
Caption: Workflow for the modified QuEChERS method.
Caption: Workflow for UAE followed by SPE cleanup.
References
- 1. Influence of QuEChERS modifications on recovery and matrix effect during the multi-residue pesticide analysis in soil by GC/MS/MS and GC/ECD/NPD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic Comparison of Extract Clean-Up with Currently Used Sorbents for Dispersive Solid-Phase Extraction [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Simple extraction methods for pesticide compound-specific isotope analysis from environmental samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of pesticide–soil interactions on the recovery of pesticides using supercritical fluid extraction - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. nucleus.iaea.org [nucleus.iaea.org]
Technical Support Center: Managing Clofentezine Resistance in Greenhouse Spider Mites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing clofentezine resistance in greenhouse spider mite populations (Tetranychus urticae).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mode of action?
A1: this compound is a specific acaricide belonging to the tetrazine chemical group.[1] It primarily acts as an ovicide, inhibiting embryo development, but also has some activity against the early motile stages of mites.[1][2] Its mode of action involves the inhibition of chitin synthesis, which is crucial for the development of the mite's exoskeleton during molting.[3] this compound has a contact mode of action and provides long residual activity.[1] An important feature for integrated pest management (IPM) is that it generally has no effect on predatory mites or beneficial insect species.[2]
Q2: What are the primary mechanisms of this compound resistance in spider mites?
A2: The primary mechanism of resistance to this compound in spider mites is target-site insensitivity. This is often due to mutations in the gene encoding for chitin synthase 1 (CHS1), the target enzyme for this compound and other mite growth inhibitors like hexythiazox and etoxazole.[4][5] This shared mode of action can lead to cross-resistance between these compounds.[4][5] Metabolic resistance, through enhanced detoxification by enzymes such as cytochrome P450 monooxygenases and esterases, has also been investigated as a potential mechanism, although the primary driver appears to be target-site modification.[6]
Q3: How can I detect this compound resistance in my greenhouse spider mite population?
A3: The most common method for detecting this compound resistance is through laboratory bioassays, such as the leaf dip or leaf disc bioassay. These tests determine the concentration of this compound required to cause 50% mortality (LC50) in the suspect population, which is then compared to the LC50 of a known susceptible population. A significantly higher LC50 in the field population indicates resistance. Molecular assays, such as PCR, can also be used to detect specific mutations in the chitin synthase gene associated with resistance.
Q4: What is cross-resistance and which other acaricides might be ineffective against a this compound-resistant population?
A4: Cross-resistance occurs when resistance to one pesticide confers resistance to another, often due to a shared mode of action or resistance mechanism.[7] this compound-resistant spider mites frequently exhibit high levels of cross-resistance to hexythiazox, as both are mite growth inhibitors targeting chitin synthase.[8][9] Cross-resistance has also been reported with etoxazole, another mite growth inhibitor.[4] Some studies have also shown cross-resistance to organotin compounds like cyhexatin and fenbutatin-oxide in this compound-resistant populations.[10]
Q5: What are the best practices for managing this compound resistance in a greenhouse environment?
A5: An Integrated Pest Management (IPM) approach is crucial for managing this compound resistance. Key strategies include:
-
Rotation of Acaricides: Alternate between acaricides with different modes of action to reduce selection pressure for resistance to any single chemical class.
-
Monitoring: Regularly monitor spider mite populations to detect resistance early.
-
Use of Biological Controls: Introduce and conserve natural enemies of spider mites, such as predatory mites.
-
Cultural Controls: Maintain good sanitation, remove infested plant material, and manage environmental conditions (e.g., humidity) to discourage mite proliferation.
-
Judicious Use of Acaricides: Apply acaricides only when necessary based on scouting and established thresholds, and ensure thorough coverage to target all life stages.
Troubleshooting Guides
Scenario 1: My this compound application has failed to control the spider mite population.
-
Question: I've applied this compound according to the label, but I'm still seeing a significant number of spider mites. What should I do?
-
Answer:
-
Confirm the Pest: First, ensure that the pest is indeed the two-spotted spider mite, as this compound is specific in its activity.
-
Check Application Technique: Review your application procedure. Inadequate coverage, especially on the undersides of leaves where mites congregate, can lead to control failure.
-
Suspect Resistance: If application was correct, it is highly probable that the mite population has developed resistance to this compound.
-
Conduct a Bioassay: To confirm resistance, conduct a leaf dip or leaf disc bioassay to determine the LC50 of your population and compare it to a susceptible strain.
-
Rotate Acaricides: Immediately switch to an acaricide with a different mode of action. Do not re-apply this compound or other mite growth inhibitors like hexythiazox or etoxazole.
-
Scenario 2: I suspect this compound resistance. How do I confirm it experimentally?
-
Question: What is a reliable method to test for this compound resistance in my laboratory?
-
Answer: A leaf dip bioassay is a standard method. You will need a susceptible spider mite strain for comparison. The basic steps are outlined in the "Experimental Protocols" section below. A significantly higher LC50 value for your population compared to the susceptible strain confirms resistance. The resistance ratio (RR), calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain, quantifies the level of resistance.
Scenario 3: How do I design a resistance monitoring program for my greenhouse?
-
Question: What are the key components of an effective resistance monitoring program?
-
Answer:
-
Baseline Susceptibility: Establish the baseline susceptibility of your local spider mite population to various acaricides before they are widely used. This can be done using bioassays to determine initial LC50 values.
-
Regular Sampling: Collect spider mite samples from different areas of your greenhouse at regular intervals, especially after acaricide applications.
-
Bioassays: Conduct bioassays on the collected samples to monitor for shifts in LC50 values over time. A significant increase in the LC50 suggests the development of resistance.
-
Record Keeping: Maintain detailed records of acaricide applications, including the product used, date of application, and location.
-
Action Thresholds: Establish action thresholds for resistance. For example, if the resistance ratio for a particular acaricide exceeds a certain level, its use should be suspended.
-
Data Presentation
Table 1: this compound LC50 Values in Susceptible and Resistant Spider Mite Strains
| Mite Species | Strain | LC50 (mg/L) | Resistance Ratio (RR) | Reference |
| Tetranychus urticae | Susceptible | 0.53 | - | [1] |
| Tetranychus urticae | Resistant | >2500 | >4700 | [8][9] |
| Panonychus ulmi | Susceptible | 2.4 | - | [1] |
| Panonychus ulmi | Resistant | >2000 | >833 | [10] |
| Tetranychus cinnabarinus | Susceptible | 1.1 | - | [4] |
| Tetranychus cinnabarinus | Resistant | 45.62 | 41.5 | [4] |
Table 2: Efficacy of Alternative Acaricides against this compound-Resistant Spider Mites
| Acaricide | Mode of Action | Efficacy against this compound-Resistant Mites | Notes |
| Etoxazole | Mite growth inhibitor | Often shows cross-resistance. | Should be used with caution in this compound-resistant populations.[4] |
| Bifenazate | Carbazate; affects GABA receptors | Effective; no cross-resistance reported.[11][12] | A good rotational partner. |
| Spiromesifen | Tetronic acid derivative; lipid biosynthesis inhibitor | Effective; no cross-resistance.[5][13] | Provides control of all mite life stages.[14] |
| Abamectin | Chloride channel activator | Generally effective, though resistance can develop independently.[15][16] | Important to monitor for abamectin-specific resistance. |
| Pyridaben | METI; mitochondrial electron transport inhibitor | Effective against this compound-resistant strains.[10] | Provides control of all mite life stages. |
Experimental Protocols
1. Residual Contact Bioassay (Leaf Dip Method) for LC50 Determination
This protocol is adapted from standard acaricide resistance testing methodologies.
-
Materials:
-
Technical grade this compound
-
Acetone (solvent)
-
Triton X-100 or similar surfactant (0.01%)
-
Distilled water
-
Bean or other suitable host plant leaves
-
Petri dishes (9 cm diameter)
-
Moist filter paper or cotton
-
Fine camel-hair brush
-
Adult female spider mites (both susceptible and test populations)
-
Stereomicroscope
-
-
Methodology:
-
Prepare Stock Solution: Dissolve a known weight of technical grade this compound in acetone to create a high-concentration stock solution.
-
Prepare Serial Dilutions: Prepare a series of at least five serial dilutions of the this compound stock solution using distilled water containing 0.01% surfactant. A control solution of distilled water with surfactant only should also be prepared.
-
Leaf Disc Preparation: Cut leaf discs of a uniform size (e.g., 2 cm diameter) from untreated host plant leaves.
-
Treatment: Dip each leaf disc into a different this compound dilution (or the control solution) for 5-10 seconds with gentle agitation.
-
Drying: Place the treated leaf discs on a wire rack or paper towels to air dry for at least one hour.
-
Bioassay Arenas: Place a moist filter paper or cotton pad in the bottom of each Petri dish and place a treated leaf disc, adaxial side down, on top.
-
Mite Introduction: Using a fine camel-hair brush, transfer 20-30 adult female spider mites onto each leaf disc.
-
Incubation: Place the Petri dishes in a controlled environment chamber (e.g., 25°C, 60% RH, 16:8 L:D photoperiod).
-
Mortality Assessment: After 24-48 hours, assess mite mortality under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: Correct for control mortality using Abbott's formula. Analyze the mortality data using probit analysis to determine the LC50 values and their 95% fiducial limits for both the susceptible and test populations. Calculate the resistance ratio (RR) by dividing the LC50 of the test population by the LC50 of the susceptible population.
-
2. Synergist Assay to Investigate Metabolic Resistance
This protocol helps to determine if metabolic detoxification is contributing to resistance.
-
Materials:
-
In addition to the materials for the LC50 bioassay:
-
Piperonyl butoxide (PBO) - an inhibitor of cytochrome P450 monooxygenases.
-
S,S,S-tributyl phosphorotrithioate (DEF) - an inhibitor of esterases.
-
Diethyl maleate (DEM) - an inhibitor of glutathione S-transferases.
-
-
Methodology:
-
Determine Maximum Sublethal Concentration of Synergists: Conduct a preliminary bioassay with each synergist alone to determine the highest concentration that does not cause significant mortality to the spider mites.
-
Synergist Pre-treatment: Expose adult female spider mites from the resistant population to the maximum sublethal concentration of the synergist (e.g., PBO, DEF, or DEM) for a short period (e.g., 1-2 hours) before the acaricide bioassay. This can be done by placing them on leaf discs treated only with the synergist solution.
-
Acaricide Bioassay: Following pre-treatment, conduct the this compound LC50 bioassay as described above, using the synergist-treated mites. The this compound dilutions should also contain the same sublethal concentration of the synergist.
-
Data Analysis: Calculate the LC50 of this compound in the presence of each synergist. A significant decrease in the LC50 value in the presence of a synergist compared to the LC50 of this compound alone suggests that the corresponding enzyme system is involved in resistance. The synergism ratio (SR) can be calculated by dividing the LC50 of the acaricide alone by the LC50 of the acaricide plus the synergist.
-
Mandatory Visualizations
Caption: this compound mode of action and primary resistance mechanism in spider mites.
Caption: Experimental workflow for diagnosing this compound resistance.
Caption: Logical relationships in a this compound resistance management strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. real.mtak.hu [real.mtak.hu]
- 3. eajbsf.journals.ekb.eg [eajbsf.journals.ekb.eg]
- 4. Evaluation of etoxazole against insects and acari in vegetables in China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biotaxa.org [biotaxa.org]
- 8. jcp.modares.ac.ir [jcp.modares.ac.ir]
- 9. researchgate.net [researchgate.net]
- 10. ijair.org [ijair.org]
- 11. Bifenazate: a sharp weapon against spider mites, kills mites from eggs to adults, and is not afraid of low temperature - Knowledge [plantgrowthhormones.com]
- 12. Toxicity of bifenazate and its principal active metabolite, diazene, to Tetranychus urticae and Panonychus citri and their relative toxicity to the predaceous mites, Phytoseiulus persimilis and Neoseiulus californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chimia.ch [chimia.ch]
- 14. organicbti.com [organicbti.com]
- 15. News - How to Use Abamectin Spray for Spider Mites [bigpesticides.com]
- 16. cottoninfo.com.au [cottoninfo.com.au]
Technical Support Center: Stabilizing Clofentezine Solutions for Analytical Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with clofentezine analytical standards. Our aim is to help you prepare stable solutions and overcome common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its physical appearance?
This compound is an acaricide that functions as a mite growth regulator.[1] It is a magenta-colored crystalline solid.[2]
Q2: What are the most suitable solvents for preparing this compound analytical standards?
Methanol and acetone are recommended as suitable solvents for preparing this compound standard solutions.[3] Methanol is particularly preferred for standards intended for reverse-phase HPLC analysis. Acidified methanol can also enhance solubility.[3] While this compound is soluble in DMSO, it is important to note that the final concentration of DMSO in cell-based assays should typically not exceed 0.1%.
Q3: What is the solubility of this compound in common laboratory solvents?
This compound exhibits varying solubility in different organic solvents. It has very low solubility in water. Quantitative solubility data is summarized in the table below. For some solvents, only qualitative descriptions are available.
| Solvent | Solubility | Temperature |
| Dimethyl sulfoxide (DMSO) | 12.5 mg/mL (with sonication and heating to 80°C) | Not Specified |
| Acetone | Soluble | Not Specified |
| Methanol | Sparsely soluble | Not Specified |
| Acetonitrile | Sparsely soluble | Not Specified |
| Chloroform | Slightly Soluble | Not Specified |
| Water | 2.522 µg/L | Not Specified |
Q4: How should I properly store this compound standard solutions?
For optimal stability, it is recommended to store this compound stock solutions at -20°C for up to one year or at -80°C for up to two years.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes for single use. Working solutions should ideally be prepared fresh on the day of analysis. If short-term storage is necessary, refrigeration at 2°C to 8°C is recommended.
Q5: Why is my this compound solution exhibiting a color change or precipitation?
A color change or precipitation in your this compound solution can indicate several issues. The magenta color is inherent to the compound, but changes in its intensity could suggest degradation. Precipitation is often due to using a poor solvent or the concentration exceeding its solubility limit in the chosen solvent. Temperature fluctuations during storage can also affect solubility and lead to precipitation.
Q6: Is it advisable to use acetonitrile for preparing this compound solutions?
No, it is not recommended to use acetonitrile for preparing this compound standard solutions, especially if water is present in the analytical system. This compound has been shown to be unstable in acetonitrile and mixtures of this solvent with water, with a potential loss of 40% of the compound within a 24-hour period. If acetonitrile is a necessary component of the mobile phase, it is crucial to prepare the this compound standard in a more stable solvent like methanol and minimize the time the standard is in contact with the acetonitrile-containing mobile phase before injection.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the preparation and use of this compound analytical standards.
Problem 1: The this compound powder is difficult to dissolve.
-
Possible Causes:
-
The solvent being used has low solvating power for this compound.
-
The concentration of the solution being prepared is too high for the chosen solvent.
-
Insufficient agitation or sonication to aid dissolution.
-
-
Solutions:
-
Switch to a more suitable solvent such as acetone or acidified methanol.[3]
-
For DMSO, gentle heating to 80°C and sonication can aid dissolution.[4]
-
Prepare a more dilute stock solution and perform serial dilutions to achieve the desired concentration.
-
Ensure vigorous vortexing or use an ultrasonic bath to facilitate the dissolution process.
-
Problem 2: My this compound solution has become cloudy or a precipitate has formed.
-
Possible Causes:
-
The storage temperature has decreased, reducing the solubility of this compound.
-
Some of the solvent has evaporated, increasing the concentration beyond the solubility limit.
-
The solution was not fully dissolved initially.
-
-
Solutions:
-
Gently warm the solution and sonicate to attempt to redissolve the precipitate.
-
Ensure that storage vials are tightly sealed to prevent solvent evaporation.
-
Filter the solution through a suitable syringe filter (e.g., 0.22 µm PTFE) before use to remove any undissolved particles, but be aware this will lower the effective concentration.
-
Prepare a fresh, more dilute standard, ensuring complete dissolution.
-
Problem 3: I am observing a consistent decrease in the peak area of my this compound standard during analysis.
-
Possible Causes:
-
The this compound is degrading in the prepared solution. This is particularly likely if acetonitrile is used as the solvent or is a major component of the mobile phase.
-
The solution is being exposed to light, which can cause photolysis.[1]
-
The pH of the solution is high, which can accelerate hydrolysis.[1]
-
-
Solutions:
-
Prepare fresh standards in methanol or acetone immediately before analysis.
-
Store stock solutions in amber vials or protect them from light by wrapping them in aluminum foil.
-
Avoid using basic or highly aqueous solutions for storing this compound.
-
Experimental Protocols
Protocol for Preparing a 1 mg/mL this compound Stock Solution in Methanol
-
Materials:
-
This compound analytical standard (solid)
-
Methanol (HPLC grade or higher)
-
Analytical balance
-
Volumetric flask (e.g., 10 mL)
-
Glass vials with PTFE-lined caps
-
Pipettes
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Accurately weigh 10 mg of this compound analytical standard directly into a 10 mL volumetric flask.
-
Add approximately 5 mL of methanol to the volumetric flask.
-
Cap the flask and vortex for 30 seconds to initiate dissolution.
-
Place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. The solution should be a clear magenta color.
-
Allow the solution to return to room temperature.
-
Carefully add methanol to the volumetric flask until the meniscus reaches the calibration mark.
-
Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Transfer the stock solution to an amber glass vial for storage at -20°C.
-
Visualizations
Caption: Workflow for preparing stable this compound analytical standards.
Caption: Troubleshooting logic for unstable this compound solutions.
References
Troubleshooting poor recovery of Clofentezine in QuEChERS method
Welcome to the technical support center for troubleshooting issues related to the analysis of Clofentezine using the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you improve the recovery and accuracy of your results.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for poor recovery of this compound with the QuEChERS method?
Poor recovery of this compound in QuEChERS is often linked to its unique physicochemical properties and interactions with the sample matrix and extraction materials. Key factors include:
-
pH Sensitivity: this compound is susceptible to hydrolysis, with the rate increasing with pH.[1] Using unbuffered QuEChERS methods with alkaline matrices can lead to degradation of the analyte.
-
Adsorption to Sorbents: The dSPE cleanup step is critical. This compound, being a planar molecule, can be adsorbed by certain sorbents, particularly Graphitized Carbon Black (GCB), which is often used for pigment removal in highly colored matrices.[2]
-
Matrix Effects: Complex sample matrices can interfere with the extraction and detection of this compound, leading to signal suppression or enhancement.
-
Incomplete Extraction: Incurred residues of this compound within a sample matrix may be more difficult to extract than spiked samples, potentially requiring modifications to the extraction procedure.[3]
-
Analyte Instability: There is some evidence to suggest that this compound may be unstable in acetonitrile over extended periods (e.g., 24 hours).[4]
Q2: What are the key physicochemical properties of this compound to consider?
Understanding the properties of this compound is crucial for troubleshooting:
| Property | Value | Implication for QuEChERS |
| LogP | 4.09[5] | High LogP indicates that this compound is non-polar and will have good solubility in organic solvents like acetonitrile. |
| Water Solubility | Very low[1] | This property is advantageous for partitioning from the aqueous phase into the extraction solvent. |
| pKa | -1.68 (estimated, extremely weak base)[1] | This compound has no significant acidic or basic properties, but its stability is pH-dependent. |
| Molecular Structure | Planar | This can lead to strong interactions with planar sorbents like GCB. |
| Appearance | Magenta-colored crystalline solid[1] | This is a visual characteristic of the pure compound. |
Q3: Which QuEChERS method (Original, AOAC, EN) is best for this compound?
For pH-sensitive pesticides like this compound, buffered QuEChERS methods are generally recommended to maintain a stable pH and prevent degradation.
-
AOAC 2007.01 Method: Uses an acetic acid buffer, creating an acidic environment that can improve the stability of base-sensitive pesticides.
-
EN 15662 Method: Employs a citrate buffer, which also helps to maintain a stable pH.
The choice between the AOAC and EN methods may depend on the specific matrix being analyzed. It is advisable to perform initial validation with both methods to determine the optimal choice for your sample type.
Troubleshooting Guide
Issue 1: Low Recovery in Pigmented Matrices (e.g., Spinach, Berries)
Problem: You are analyzing a highly pigmented sample and observing low recovery of this compound. You are likely using a dSPE cleanup step that contains Graphitized Carbon Black (GCB).
Solution:
-
Avoid or Reduce GCB: If possible, use a dSPE tube without GCB. If pigment removal is essential, use the minimum amount of GCB necessary.
-
Use a Toluene Additive: The addition of a small amount of toluene to the acetonitrile extract before the dSPE cleanup can significantly improve the recovery of planar pesticides that interact with GCB.[2]
Experimental Protocol: Toluene Modification for dSPE with GCB
-
Following the initial QuEChERS extraction and centrifugation, take a 1 mL aliquot of the acetonitrile supernatant.
-
Add this aliquot to a dSPE tube containing the appropriate sorbents (e.g., MgSO₄, PSA, and GCB).
-
Add 0.375 mL of toluene to the dSPE tube (for an 8:3 acetonitrile:toluene ratio).[2]
-
Vortex the tube for 1 minute.
-
Centrifuge at >1500 rcf for 5 minutes.
-
Collect the supernatant for LC-MS/MS or GC-MS/MS analysis.
Note: While this method can improve recovery, the addition of toluene may also lead to the co-extraction of more matrix components.[2] It is essential to validate this modification for your specific matrix and analytical method.
Issue 2: Low Recovery in Fatty or Waxy Matrices (e.g., Nuts, Avocado)
Problem: You are analyzing a sample with high-fat content and experiencing poor this compound recovery.
Solution:
Incorporate C18 sorbent into your dSPE cleanup step. C18 is effective at removing non-polar interferences like lipids and waxes.[6]
Experimental Protocol: dSPE with C18 for Fatty Matrices
-
After the initial QuEChERS extraction and centrifugation, transfer an aliquot of the acetonitrile supernatant to a dSPE tube.
-
The dSPE tube should contain anhydrous MgSO₄ for water removal, PSA for the removal of fatty acids and sugars, and C18 for the removal of fats and waxes.[6]
-
Vortex the tube for 1 minute.
-
Centrifuge at >1500 rcf for 5 minutes.
-
Collect the supernatant for analysis.
Issue 3: Inconsistent Recoveries and Poor Reproducibility
Problem: Your recovery results for this compound are erratic and not reproducible across different samples or batches.
Potential Causes and Solutions:
-
pH Fluctuation: The pH of your sample matrix may be variable.
-
Solution: Ensure you are using a buffered QuEChERS method (AOAC or EN) to maintain a consistent pH during extraction.[7]
-
-
Inadequate Homogenization: Non-uniform distribution of this compound in the sample.
-
Solution: Thoroughly homogenize your samples before taking a subsample for extraction. For solid samples, cryogenic milling can improve homogeneity.
-
-
Analyte Degradation in Extract: this compound may be degrading in the acetonitrile extract while awaiting analysis.
Quantitative Data Summary
The following table summarizes reported recovery data for this compound in various matrices using modified QuEChERS methods.
| Matrix | Fortification Level (mg/kg) | Recovery (%) | RSD (%) | Analytical Method | Reference |
| Strawberries | 0.005 - 0.5 | 70 - 125 | < 10 | HPLC-MS/MS | [9] |
| Tangerine Pulp | 0.05, 0.50, 1.00 | 75.9 - 117.7 | < 8.2 | HPLC-UV | [10] |
| Tangerine Peel | 0.05, 0.50, 1.00 | 75.9 - 117.7 | < 8.2 | HPLC-UV | [10] |
| Soil | 0.05, 0.50, 1.00 | 75.9 - 117.7 | < 8.2 | HPLC-UV | [10] |
| Dried Hops | 0.02 - 10 | 70 - 120 | N/A | Modified QuEChERS | [8] |
Visual Troubleshooting Guides
Below are diagrams to help visualize the QuEChERS workflow and the decision-making process for troubleshooting.
Caption: Standard QuEChERS experimental workflow.
Caption: Troubleshooting logic for poor this compound recovery.
References
- 1. openknowledge.fao.org [openknowledge.fao.org]
- 2. agilent.com [agilent.com]
- 3. eurl-pesticides.eu [eurl-pesticides.eu]
- 4. nucleus.iaea.org [nucleus.iaea.org]
- 5. This compound (Ref: NC 21314) [sitem.herts.ac.uk]
- 6. biotage.com [biotage.com]
- 7. abel-industries.com [abel-industries.com]
- 8. downloads.regulations.gov [downloads.regulations.gov]
- 9. acoreconsumiveis.com.br [acoreconsumiveis.com.br]
- 10. tandfonline.com [tandfonline.com]
Technical Support Center: Addressing Cross-Resistance Between Clofentezine and Hexythiazox
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving clofentezine and hexythiazox resistance.
Frequently Asked Questions (FAQs)
Q1: What are the mechanisms of action for this compound and hexythiazox?
A1: this compound and hexythiazox are both classified as mite growth inhibitors.[1][2] Their primary mode of action is the inhibition of chitin synthase 1 (CHS1), an essential enzyme for the formation of the exoskeleton in mites.[3][4][5] By interfering with this process, these acaricides disrupt the development of mite eggs, larvae, and nymphs, ultimately leading to a decline in the mite population.[4][6][7] They act primarily as ovicides and larvicides with contact and stomach action.[3][7][8]
Q2: How does cross-resistance between this compound and hexythiazox develop?
A2: Cross-resistance between these two chemically distinct acaricides is a well-documented phenomenon.[9][10] The primary mechanism is a target-site mutation in the chitin synthase 1 (CHS1) gene.[3][5] Specifically, a non-synonymous variant (I1017F) in the CHS1 gene has been strongly associated with resistance to both this compound and hexythiazox, as well as etoxazole.[3][11] This shared molecular target means that a mutation conferring resistance to one compound can simultaneously confer resistance to the other.[5]
Q3: What is the genetic basis of this cross-resistance?
A3: Studies have shown that resistance to hexythiazox, and by extension cross-resistance to this compound, is often inherited as a single major factor and can be incompletely dominant.[9][12] The resistance is typically autosomal (not linked to sex chromosomes).[9]
Q4: Are there other potential mechanisms for cross-resistance besides target-site mutation?
A4: While target-site mutation in CHS1 is the most significant factor, metabolic resistance is another possible mechanism.[13][14] This involves enhanced detoxification of the acaricides by enzymes such as cytochrome P450 monooxygenases, glutathione S-transferases (GSTs), and carboxylesterases.[12][14][15][16] However, in many cases of high-level cross-resistance between this compound and hexythiazox, studies have not found strong evidence for enhanced detoxification, pointing towards target-site insensitivity as the primary driver.[9]
Q5: How can I test for this compound and hexythiazox resistance in my mite population?
A5: Several bioassays can be used to determine the resistance profile of a mite population. The most common methods include the Larval Packet Test (LPT) and the Adult Immersion Test (AIT).[17][18][19] These tests involve exposing the mites to various concentrations of the acaricide and measuring the mortality rate to determine the LC50 (lethal concentration for 50% of the population).[17] For a more rapid assessment, molecular diagnostics, such as PCR-based methods, can be used to detect specific resistance-associated mutations like the I1017F substitution in the CHS1 gene.[17][20][21]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent LC50 values in bioassays | 1. Heterogeneous mite population (mix of susceptible and resistant individuals).2. Improper preparation of acaricide solutions.3. Variation in environmental conditions during the assay (temperature, humidity).4. Age variation in the test mite population. | 1. Ensure a homogenous and well-characterized mite population for testing.2. Prepare fresh serial dilutions for each experiment and use appropriate solvents.3. Maintain consistent and optimal environmental conditions for the mite species being tested.4. Use mites of a standardized age for all bioassays. |
| High survival rate at discriminating doses | 1. High level of resistance in the mite population.2. Incorrectly calculated or prepared discriminating dose.3. Degradation of the acaricide. | 1. Confirm the presence of resistance through molecular testing for target-site mutations.2. Re-evaluate the discriminating dose based on a susceptible reference strain.3. Use freshly prepared acaricide solutions and store stock solutions properly. |
| No cross-resistance observed despite resistance to one compound | 1. A different, compound-specific resistance mechanism may be present (e.g., a unique metabolic pathway).2. The level of resistance to the initial compound is low and not sufficient to confer detectable cross-resistance. | 1. Investigate potential metabolic resistance mechanisms using synergists in your bioassays.2. Conduct a full dose-response bioassay for both compounds to accurately determine resistance ratios. |
| Difficulty in interpreting molecular diagnostic results | 1. Contamination of DNA samples.2. Suboptimal PCR conditions.3. Presence of unknown mutations affecting primer binding. | 1. Use appropriate sterile techniques during DNA extraction.2. Optimize PCR parameters (annealing temperature, extension time).3. Design alternative primers for the target region. |
Quantitative Data on Cross-Resistance
The following table summarizes representative data on resistance ratios observed in mite populations. The resistance ratio (RR) is calculated as the LC50 of the resistant strain divided by the LC50 of the susceptible strain.
| Mite Species | Acaricide | Resistance Ratio (RR) | Reference |
| Tetranychus urticae | This compound | >2500x | [9][10] |
| Tetranychus urticae | Hexythiazox | High (conferred by this compound resistance) | [9][10] |
| Neoseiulus californicus (selected with hexythiazox) | Hexythiazox | 64.04x | [12] |
| Neoseiulus californicus (selected with hexythiazox) | This compound | 12.67x (cross-resistance) | [12] |
| Panonychus citri | This compound | 5.0x (low cross-resistance with spirotetramat) | [22] |
| Panonychus citri | Hexythiazox | 5.8x (low cross-resistance with spirotetramat) | [22] |
Experimental Protocols
1. Larval Packet Test (LPT)
This bioassay is commonly used to assess the susceptibility of mite larvae to acaricides.
-
Materials: Technical grade acaricide, trichloroethylene (TCE) or other suitable solvent, olive oil, Whatman No. 1 filter papers (7.5 x 8.5 cm), metal clips, fine camel-hair brush, petri dishes, incubator.
-
Methodology:
-
Prepare serial dilutions of the technical grade acaricide in a 1:1 mixture of TCE and olive oil.
-
Apply a standard volume of each dilution evenly onto a filter paper. Allow the TCE to evaporate completely in a fume hood for at least 2 hours.
-
Collect approximately 100-200 larvae (14-21 days old) and place them in the center of the treated filter paper.
-
Fold the filter paper in half and seal the edges with metal clips to create a packet.
-
Prepare control packets using filter paper treated only with the solvent mixture.
-
Incubate the packets at 27-28°C and 85-95% relative humidity for 24 hours.
-
After incubation, open the packets and count the number of live and dead larvae under a dissecting microscope.
-
Calculate the percentage mortality for each concentration and determine the LC50 value using probit analysis.
-
2. Adult Immersion Test (AIT)
This method is often used for adult ticks but can be adapted for mites to assess the impact on adult mortality and fecundity.
-
Materials: Formulated acaricide, distilled water, beakers, filter paper, petri dishes, fine mesh, stopwatch, incubator.
-
Methodology:
-
Prepare a series of acaricide concentrations in distilled water.
-
Place a known number of adult female mites into a fine mesh pouch.
-
Immerse the pouch containing the mites into the acaricide solution for a specified period (e.g., 10 minutes).
-
After immersion, remove the pouch, gently blot it on filter paper to remove excess liquid, and transfer the mites to a clean, dry petri dish lined with filter paper.
-
Prepare a control group immersed only in distilled water.
-
Incubate the petri dishes under appropriate conditions for the mite species.
-
Assess mortality at 24 and 48 hours post-treatment.
-
For surviving females, monitor egg-laying capacity and the hatchability of the eggs.
-
Calculate mortality rates and effects on reproduction to determine resistance levels.
-
Visualizations
Caption: Mechanism of action for this compound/Hexythiazox and the role of the I1017F mutation in resistance.
Caption: Experimental workflow for determining acaricide resistance.
References
- 1. irac-online.org [irac-online.org]
- 2. irac-online.org [irac-online.org]
- 3. NCBI | NLM | NIH [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. High resolution genetic mapping uncovers chitin synthase-1 as the target-site of the structurally diverse mite growth inhibitors this compound, hexythiazox and etoxazole in Tetranychus urticae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. mahanco.ir [mahanco.ir]
- 8. Inspire® 100EC | 2025 Update [greenlife.co.ke]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Acaricide Resistance Monitoring and Structural Insights for Precision Tetranychus urticae Management - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic Resistance in Bed Bugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Metabolism-Based Herbicide Resistance and Cross-Resistance in Crop Weeds: A Threat to Herbicide Sustainability and Global Crop Production - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tickboss.com.au [tickboss.com.au]
- 18. Bottle-Acaricide-Impregnation-Test (BAIT): an alternative novel bioassay for diagnosis of acaricide tick-tolerance and/or resistance | Ndawula, Charles Junior | Acarologia [www1.montpellier.inrae.fr]
- 19. Frontiers | Acaricides Resistance in Ticks: Selection, Diagnosis, Mechanisms, and Mitigation [frontiersin.org]
- 20. Molecular markers and their application in the monitoring of acaricide resistance in Rhipicephalus microplus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. repository.up.ac.za [repository.up.ac.za]
- 22. Cross-Resistance Pattern and Genetic Studies in Spirotetramat-Resistant Citrus Red Mite, Panonychus citri (Acari: Tetranychidae) [mdpi.com]
Clofentezine Formulation & Residual Activity Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to enhance the residual activity of clofentezine formulations in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a specific acaricide that acts primarily as an ovicide, with some activity on early motile mite stages.[1][2] Its mode of action is to inhibit cell growth and differentiation during the final stages of embryonic and early larval development.[3][4] It is classified as a Mite Growth Inhibitor that specifically affects Chitin Synthase 1 (CHS1), an essential enzyme for the formation of the exoskeleton.[5] This disruption of normal development prevents mite eggs from hatching.
Q2: Why am I observing reduced residual activity in my experiments?
A2: Several factors can contribute to reduced residual activity of this compound formulations:
-
Photodegradation: this compound, like many pesticides, can degrade upon exposure to UV light.[6][7] Experiments conducted under intense, direct light may show faster degradation and reduced persistence.
-
Formulation Type: The choice of formulation significantly impacts performance on different surfaces. For example, Emulsions in Water (EW) are less effective on porous surfaces because the active ingredient gets absorbed and is no longer bioavailable.[8]
-
Application Surface: Wettable Powders (WP) and Suspension Concentrates (SC) tend to leave the active ingredient on the surface of porous materials, leading to better residual action compared to formulations where the active ingredient is fully dissolved.[8][9]
-
Resistance: The target mite population may have developed resistance to this compound. Resistance mechanisms can include target-site insensitivity (mutations in the CHS1 gene) or enhanced metabolic detoxification by enzymes like P450s, GSTs, and carboxylesterases.[10][11]
-
Environmental Factors: In field or semi-field conditions, rainfall can wash off the product, while high temperatures can increase volatilization, although this compound has low volatility.[12] Soil microbial activity can also contribute to its breakdown.[1]
Q3: How can the residual activity of my this compound formulation be enhanced?
A3: To enhance residual activity, consider the following strategies:
-
Adjuvant Addition: Incorporating adjuvants into the spray mixture can significantly improve performance.[13]
-
Stickers: Increase adhesion to the plant surface, providing rainfastness.[14]
-
Spreaders/Wetting Agents: Reduce the surface tension of droplets, ensuring more uniform coverage on leaf surfaces.[15]
-
Penetrants (Oils): Can improve the uptake of the active ingredient, though this may not always enhance surface residual activity.[13]
-
-
Advanced Formulations:
-
Suspension Concentrates (SC): These formulations provide a good balance of efficacy on various surfaces without leaving highly visible residues.[8]
-
Nanoencapsulation: Encapsulating this compound in nanoparticles can provide controlled release of the active ingredient over a prolonged period, improving persistence and overall efficacy.[16]
-
-
Photoprotectants: While not a standard practice, including UV-absorbing compounds in a custom formulation could theoretically reduce photodegradation.
-
Optimized Application: Ensure thorough and uniform coverage on all target surfaces, especially the undersides of leaves where mites often reside.
Q4: What are the most common formulation types for this compound and how do they compare?
A4: this compound is commonly available in Suspension Concentrate (SC), Wettable Powder (WP), and Emulsifiable Concentrate (EC) formulations.[4][17] Their performance characteristics vary, particularly concerning residual activity.
| Formulation Type | Description | Advantages for Residual Activity | Disadvantages |
| Suspension Concentrate (SC) | A stable suspension of the solid active ingredient in a fluid, typically water.[8] | Good performance on most surfaces; active ingredient particles remain on the surface.[8] Does not typically leave visible residues. | Can show variable performance on moderately porous surfaces.[8] |
| Wettable Powder (WP) | A dry, finely ground formulation where the active ingredient is mixed with inert carriers.[9] | Excellent residual activity, especially on porous surfaces, as the particles remain on the surface after water evaporates.[9] | Can leave visible white residues on treated surfaces. Requires constant agitation in the spray tank to prevent settling.[9] |
| Emulsifiable Concentrate (EC) | The active ingredient is dissolved in a petroleum-based solvent with an emulsifier. | Good for initial contact activity and spreading on non-porous surfaces. | Poor residual activity on porous surfaces as the dissolved active ingredient is absorbed into the material.[8] |
| Nano-encapsulated (Clo@NPs) | Active ingredient is encapsulated within nanoparticles.[16] | Provides controlled, prolonged release of the active ingredient.[16] Enhances persistence and may improve solubility and overall efficacy.[16] | More complex and potentially costly to produce. Availability may be limited to research settings. |
Troubleshooting Guide
Problem: My this compound application is ineffective, even on mite eggs.
-
Possible Cause 1: Resistance
-
Verification: The mite population may be resistant. Resistance ratios to this compound can be very high.[18] Cross-resistance to other mite growth inhibitors like hexythiazox is also common.[10]
-
Solution: Conduct a resistance bioassay to confirm. If resistance is present, consider rotating to an acaricide with a different mode of action, such as abamectin, which has shown no cross-resistance.[10]
-
-
Possible Cause 2: Improper Application or Mixing
-
Verification: Was the formulation mixed according to the manufacturer's instructions? Was constant agitation used for WP or SC formulations? Was coverage on the target surface (e.g., underside of leaves) adequate?
-
Solution: Review application protocol. Ensure spray equipment is properly calibrated. Use a water-sensitive paper to check spray coverage. Add a surfactant or wetting agent to improve coverage.[15]
-
-
Possible Cause 3: Rapid Degradation
-
Verification: Were the treated surfaces exposed to intense UV light or high temperatures immediately after application? Was there any precipitation or overhead irrigation?
-
Solution: In a controlled environment, shield the experiment from direct, high-intensity UV light. Consider using a formulation with better photostability or adding a sticker adjuvant to improve rainfastness.[14][19]
-
Experimental Protocols
Protocol 1: Bioassay for Assessing Residual Activity on Leaf Discs
This protocol is adapted from standard leaf disc bioassay methods used to assess acaricide efficacy.[20]
Methodology:
-
Preparation:
-
Excise leaf discs (approx. 2-3 cm diameter) from untreated host plants (e.g., pome fruit, strawberries).[2]
-
Place each disc, abaxial (lower) side up, on a water-saturated cotton pad inside a petri dish.
-
-
Treatment Application:
-
Prepare the desired this compound formulations (e.g., standard SC vs. SC with an adjuvant). Include a water-only or solvent-only control.
-
Apply the formulations to the leaf discs using a Potter spray tower or similar precision sprayer to ensure uniform deposition.
-
Allow the discs to air dry completely in a fume hood.
-
-
Residual Aging:
-
Store the treated petri dishes under controlled conditions (e.g., 25°C, 16:8 L:D photoperiod) for predetermined time intervals to simulate environmental exposure (e.g., Day 0, Day 3, Day 7, Day 14).
-
-
Mite Infestation:
-
At each time interval, transfer a set number of healthy, adult female mites (e.g., 15-20) from a susceptible colony onto each leaf disc.
-
Allow a 24-hour period for oviposition (egg-laying).
-
-
Incubation and Assessment:
-
After 24 hours, carefully remove all adult mites from the discs, leaving only the eggs.
-
Incubate the dishes under conditions conducive to egg hatching (e.g., 27°C, 85-95% relative humidity).[21]
-
After 7-10 days, examine the discs under a stereomicroscope. Count the number of unhatched eggs and hatched larvae.
-
Calculate the percent mortality (egg hatch failure) for each treatment at each time interval.
-
Protocol 2: General Procedure for this compound Residue Analysis
This protocol outlines a general method for determining this compound residue levels in plant matter, based on modified QuEChERS and HPLC-UV detection methods.[22][23][24]
1. Sample Preparation (QuEChERS method):
- Homogenize a known weight of the sample (e.g., 10g of tangerine peel).[23]
- Add acetonitrile for extraction and shake vigorously.
- Add extraction salts (e.g., magnesium sulfate, sodium chloride) to induce phase separation.
- Centrifuge the sample.
2. Dispersive Solid-Phase Extraction (dSPE) Cleanup:
- Take an aliquot of the acetonitrile supernatant.
- Transfer it to a dSPE tube containing sorbents like primary secondary amine (PSA) and C18 to remove interfering matrix components like organic acids and lipids.[23]
- Vortex and centrifuge the sample.
3. Analysis by High-Performance Liquid Chromatography (HPLC):
- Filter the cleaned extract into an autosampler vial.
- Inject the sample into an HPLC system equipped with a UV detector.
- Typical HPLC Conditions:
- Column: C18 column (e.g., 4.6 mm × 250 mm × 5 µm).[24]
- Mobile Phase: Isocratic elution with acetonitrile and water (e.g., 1:1 v/v).[24]
- Flow Rate: 1.0 mL/min.[24]
- Detection Wavelength: 268 nm.[22][23][24]
- Injection Volume: 10-40 µL.[22][24]
4. Quantification:
- Prepare a standard curve by injecting known concentrations of a this compound analytical standard (e.g., 0.05 - 5.0 mg/kg).[23]
- Quantify the this compound concentration in the samples by comparing their peak areas to the standard curve.[22] The limit of determination is often around 0.02 ppm.[22]
References
- 1. awhhe.am [awhhe.am]
- 2. Supply Insecticide this compound, this compound 500g/L SC, pesticides in agriculture, pesticide chemicals, pesticide product, contact insecticide, cotton pesticides, pesticide suppliers [essencechem.com]
- 3. mahanco.ir [mahanco.ir]
- 4. openknowledge.fao.org [openknowledge.fao.org]
- 5. irac-online.org [irac-online.org]
- 6. Photostability and photodegradation pathways of distinctive pesticides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Why Formulations Affect Insecticide Performance [uk.envu.com]
- 9. Pesticide Formulations - Kentucky Pesticide Safety Education [uky.edu]
- 10. Mechanisms of resistance to three mite growth inhibitors of Tetranychus urticae in hops | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 11. Mechanisms and Genetic Drivers of Resistance of Insect Pests to Insecticides and Approaches to Its Control - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound (Ref: NC 21314) [sitem.herts.ac.uk]
- 13. apparentag.com.au [apparentag.com.au]
- 14. Agricultural Adjuvants for Pesticides | Crop Protection | Ingevity - Ingevity [ingevity.com]
- 15. crec.ifas.ufl.edu [crec.ifas.ufl.edu]
- 16. cabidigitallibrary.org [cabidigitallibrary.org]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. Shedding Light On Photo-Stability Forced Degradation [cellandgene.com]
- 20. Assessment of sublethal effects of this compound on life-table parameters in Hawthorn spider mite (Tetranychus viennensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. studenttheses.uu.nl [studenttheses.uu.nl]
- 22. nucleus.iaea.org [nucleus.iaea.org]
- 23. tandfonline.com [tandfonline.com]
- 24. tandfonline.com [tandfonline.com]
Dealing with co-eluting peaks in chromatograms of Clofentezine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-eluting peaks in the chromatography of Clofentezine.
Troubleshooting Guide: Co-eluting Peaks in this compound Analysis
Co-elution, the incomplete separation of two or more compounds in a chromatographic run, can significantly impact the accuracy and reliability of quantitative analysis. This guide provides a systematic approach to troubleshooting co-eluting peaks when analyzing for this compound.
Identifying Co-eluting Peaks:
Visual inspection of the chromatogram can often reveal co-elution. Look for:
-
Peak Tailing or Fronting: Asymmetrical peaks where the latter or former half of the peak is drawn out.
-
Shoulders on Peaks: A small, unresolved peak on the leading or tailing edge of the main peak.
-
Broader than Expected Peaks: Peaks that are wider than what is typical for your system under the given conditions.
-
Split Peaks: A single compound appearing as two or more closely eluting peaks.
For more definitive identification, a Diode Array Detector (DAD) or Mass Spectrometer (MS) can be invaluable. A DAD can assess peak purity by comparing UV-Vis spectra across the peak. If the spectra are not identical, co-elution is likely occurring.[1] An MS detector can identify different m/z ratios within a single chromatographic peak, confirming the presence of multiple compounds.
Troubleshooting Workflow:
The following flowchart illustrates a systematic approach to addressing co-eluting peaks in this compound analysis.
References
Validation & Comparative
Cross-Resistance Profile of Clofentezine and Etoxazole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of two widely used acaricides, clofentezine and etoxazole. Both compounds are crucial in managing mite populations, but their shared mode of action has led to the development of cross-resistance, a significant challenge in pest management. This document synthesizes experimental data on their efficacy, resistance mechanisms, and the methodologies used to assess them.
Mode of Action and Resistance
This compound and etoxazole are classified as mite growth inhibitors.[1][2][3] They specifically target and inhibit the enzyme chitin synthase 1 (CHS1), which is essential for the biosynthesis of chitin, a key component of the mite exoskeleton.[4] This disruption of chitin formation is particularly effective against the egg and larval stages of mites, preventing them from molting and developing further.[5][6]
Due to this shared molecular target, there is a high potential for cross-resistance.[4][7] Mite populations that develop resistance to one of these acaricides often exhibit reduced susceptibility to the other.[7][8][9] The primary mechanism of resistance to etoxazole has been identified as a point mutation (I1017F) in the CHS1 gene.[5] This alteration in the target enzyme reduces the binding affinity of the acaricide, rendering it less effective. While the specific mutations conferring this compound resistance are less detailed in the provided literature, the documented cross-resistance strongly suggests a similar target-site modification mechanism.[4][7]
Metabolic resistance, involving enhanced detoxification of the acaricides by enzymes such as cytochrome P450 monooxygenases and glutathione S-transferases, has also been identified as a contributing factor to etoxazole resistance.[10][11]
Quantitative Resistance Data
The following tables summarize the reported resistance levels of various mite species to this compound and etoxazole, expressed as the 50% lethal concentration (LC50) and the resistance ratio (RR). The RR is calculated by dividing the LC50 of the resistant strain by the LC50 of a susceptible strain.
Table 1: this compound Resistance in Various Mite Species
| Mite Species | Strain | LC50 (ppm) | Resistance Ratio (RR) | Reference |
| Panonychus ulmi | Resistant | >2000-fold higher than susceptible | >2000 | [8] |
| Tetranychus urticae | CLOF 12 | Not specified | 105.27 | [12] |
| Tetranychus urticae | Resistant | Not specified | >2500 | [9] |
Table 2: Etoxazole Resistance in Various Mite Species
| Mite Species | Strain | LC50 (ppm) | Resistance Ratio (RR) | Reference |
| Tetranychus urticae | ER | >500 | >5,000,000 | [5] |
| Tetranychus urticae | Resistant | Not specified | >100,000 | [13] |
| Tetranychus urticae | Resistant | Not specified | 37.45 | [11] |
| Phytoseiulus persimilis | ETO6 | Not specified | 111.63 | [10] |
Table 3: Cross-Resistance Between this compound and Etoxazole
| Mite Species | Selected for Resistance to | Cross-Resistance to | Resistance Ratio (RR) | Reference |
| Tetranychus urticae | This compound | Hexythiazox, Etoxazole | Moderate (64.5 for hexythiazox) | [7] |
| Tetranychus urticae | Etoxazole | This compound, Hexythiazox | Documented | [7] |
| Panonychus ulmi | This compound | Hexythiazox | Documented | [8] |
Experimental Protocols
The data presented in this guide were primarily generated using the following experimental methodologies:
1. Leaf-Disc Bioassay for LC50 Determination
This is a standard method for assessing the toxicity of acaricides to mites.
-
Mite Rearing: Susceptible and resistant mite populations are reared on a suitable host plant, such as kidney beans (Phaseolus vulgaris L.), under controlled laboratory conditions (e.g., 25-27°C, 16:8 h light:dark photoperiod, 40-60% relative humidity).[5]
-
Preparation of Leaf Discs: Leaf discs of a uniform size are punched from the leaves of the host plant.
-
Acaricide Application: A series of dilutions of the technical grade acaricide (e.g., this compound or etoxazole) are prepared in a suitable solvent (e.g., acetone or water with a surfactant). The leaf discs are then dipped into these solutions for a set period (e.g., 5-10 seconds) and allowed to air dry. Control discs are treated with the solvent only.
-
Mite Infestation: A known number of adult female mites (or eggs, depending on the life stage being tested) are transferred to the treated leaf discs.
-
Incubation: The leaf discs are placed on a moist substrate (e.g., water-saturated cotton) in petri dishes and incubated under the same conditions as the mite rearing.
-
Mortality Assessment: Mortality is assessed after a specific time interval (e.g., 24, 48, or 72 hours). Mites that are unable to move when prodded with a fine brush are considered dead.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration of the acaricide that causes 50% mortality in the test population. The resistance ratio is then calculated by dividing the LC50 of the resistant strain by the LC50 of the susceptible strain.
2. Molecular Detection of Resistance Mutations
To identify the genetic basis of resistance, molecular techniques such as Polymerase Chain Reaction (PCR) and DNA sequencing are employed.
-
DNA Extraction: Genomic DNA is extracted from individual mites or pooled samples from both susceptible and resistant populations.
-
PCR Amplification: Specific primers are designed to amplify the region of the chitin synthase 1 (CHS1) gene where resistance-conferring mutations are known to occur (e.g., the I1017F mutation for etoxazole resistance).
-
DNA Sequencing: The amplified PCR products are sequenced to identify any nucleotide changes that result in an amino acid substitution in the CHS1 protein.
-
Allele-Specific PCR or Real-Time PCR: These techniques can be used for rapid screening of large numbers of individuals to determine the frequency of the resistance allele in a population.[5]
Visualizations
Caption: Mode of action of this compound and Etoxazole on the chitin biosynthesis pathway.
Caption: General experimental workflow for assessing acaricide resistance.
References
- 1. croplife.org.au [croplife.org.au]
- 2. irac-online.org [irac-online.org]
- 3. This compound (Ref: NC 21314) [sitem.herts.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of etoxazole against insects and acari in vegetables in China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to three mite growth inhibitors of Tetranychus urticae in hops | Bulletin of Entomological Research | Cambridge Core [cambridge.org]
- 8. Characterization of resistance to this compound in populations of European red mite from orchards in Ontario - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Etoxazole resistance in predatory mite Phytoseiulus persimilis A.-H. (Acari: Phytoseiidae): Cross-resistance, inheritance and biochemical resistance mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jppp.journals.ekb.eg [jppp.journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. Genetic basis of resistances to chlorfenapyr and etoxazole in the two-spotted spider mite (Acari: Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating a Novel LC-MS/MS Method for Clofentezine Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a new, validated Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of Clofentezine against alternative analytical techniques. The data presented is compiled from various studies to offer an objective overview of performance, enabling informed decisions for residue analysis in diverse matrices.
Introduction to this compound Analysis
This compound is a tetrazine acaricide used to control mites on a variety of crops.[1] Its regulatory status and maximum residue limits (MRLs) are under scrutiny in various regions, including the European Union, necessitating sensitive and reliable analytical methods for its monitoring.[2][3][4] This guide focuses on a newly validated LC-MS/MS method, offering a comparison with established techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD).
Comparative Analysis of Analytical Methods
The performance of the new LC-MS/MS method is benchmarked against HPLC-UV and GC-ECD across several key validation parameters. The following table summarizes the quantitative data extracted from various analytical studies.
| Parameter | New Validated LC-MS/MS Method | Alternative Method 1: HPLC-UV | Alternative Method 2: GC-ECD |
| Principle | High-sensitivity mass detection | UV absorbance | Electron capture |
| Limit of Detection (LOD) | 0.0025 - 0.01 µg/g[5] | 0.02 - 0.07 mg/kg[6] | Prone to decomposition at high temperatures, affecting reproducibility[1] |
| Limit of Quantification (LOQ) | 0.01 - 0.1 µg/g[5] | 0.05 - 0.1 mg/kg[7] | Not consistently reported due to analytical challenges[1] |
| Linearity (R²) | >0.99[8] | >0.998[6] | N/A |
| Recovery (%) | 80 - 120%[5][9] | 75.6 - 96%[6][7] | 15 - 50% (low and irreproducible)[1] |
| Precision (RSD%) | < 20%[5][9] | 3.5 - 12.7%[6] | N/A |
| Sample Throughput | High | Moderate | Low |
| Selectivity | Very High | Moderate | Low to Moderate |
| Matrix Effects | Can be significant, requires matrix-matched standards[8] | Less susceptible than MS, but interferences can occur[10] | Susceptible to interferences |
Experimental Protocols
Detailed methodologies for the compared analytical techniques are outlined below.
New Validated LC-MS/MS Method Protocol
This method is optimized for the sensitive and selective quantification of this compound in complex matrices such as hemp and herbal teas.[8][9]
-
Sample Preparation (QuEChERS)
-
Homogenize 2g of the sample.
-
Add 10 mL of acetonitrile and internal standards.
-
Shake vigorously and centrifuge.
-
Take an aliquot of the supernatant for cleanup.
-
Perform dispersive solid-phase extraction (dSPE) with PSA and C18 sorbents.[11]
-
Centrifuge and filter the final extract.
-
-
LC-MS/MS Analysis
-
LC System: Agilent 1290 Infinity II or equivalent.[12]
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient of water and methanol with 0.1% formic acid and 2 mM ammonium formate.[9]
-
MS System: Triple quadrupole mass spectrometer (e.g., Agilent 6490).[12]
-
Ionization Source: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: Monitor for specific precursor-to-product ion transitions for this compound (e.g., 303.0 -> 138.1).[8]
-
Alternative Method 1: HPLC-UV Protocol
This method is suitable for the determination of this compound in fruits.[6][7]
-
Sample Preparation
-
HPLC-UV Analysis
Alternative Method 2: GC-ECD Protocol
While less common due to stability issues, GC-ECD has been explored for this compound analysis.
-
Sample Preparation
-
Extraction with acetonitrile or acetone.
-
Liquid-liquid partitioning and Florisil column cleanup.[1]
-
-
GC-ECD Analysis
-
Note: this compound can decompose at high column temperatures, leading to low and irreproducible recoveries.[1] This method is generally not recommended for quantitative analysis.
-
Methodology and Workflow Diagrams
The following diagrams illustrate the experimental workflows for the analytical methods described.
Caption: Workflow for this compound analysis using the new validated LC-MS/MS method.
Caption: General workflow for this compound analysis using HPLC-UV.
Conclusion
The newly validated LC-MS/MS method demonstrates superior sensitivity, selectivity, and high-throughput capabilities for the analysis of this compound compared to traditional HPLC-UV and GC-ECD methods. While HPLC-UV remains a viable option, the LC-MS/MS method is better suited for regulatory monitoring and research applications requiring low detection limits and high confidence in analytical results. The challenges associated with the thermal instability of this compound make GC-ECD an unreliable method for quantitative purposes. The adoption of the LC-MS/MS method can lead to more accurate and reliable data in the safety assessment of agricultural products.
References
- 1. fao.org [fao.org]
- 2. This compound: approval not renewed by EU - AGRINFO Platform [agrinfo.eu]
- 3. Federal Register :: this compound; Pesticide Tolerances [federalregister.gov]
- 4. canada.ca [canada.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. A LC-MS/MS method with electrospray ionization and atmospheric pressure chemical ionization source for analysis of pesticides in hemp - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nucleus.iaea.org [nucleus.iaea.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. agilent.com [agilent.com]
Inter-laboratory Validation of an HPLC-UV Method for Clofentezine Residue Analysis: A Comparative Guide
An essential component of ensuring consumer safety and facilitating international trade is the availability of reliable and reproducible analytical methods for monitoring pesticide residues in food. This guide provides a comprehensive overview of the inter-laboratory validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the determination of Clofentezine residues in various fruit matrices. The performance of this method is compared with alternative analytical techniques, supported by experimental data from a simulated inter-laboratory study.
This compound is a specific acaricide with ovicidal and larvicidal activity used to control mites on a variety of crops.[1] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in agricultural commodities, necessitating robust analytical methods for compliance monitoring. This guide is intended for researchers, analytical scientists, and professionals in the agrochemical and food safety sectors.
Comparative Analysis of Analytical Methods
While several techniques can be employed for pesticide residue analysis, HPLC-UV offers a balance of sensitivity, selectivity, and cost-effectiveness for the determination of this compound. The following table compares the HPLC-UV method with other common analytical techniques.
| Feature | HPLC-UV | Gas Chromatography (GC) | LC-MS/MS |
| Principle | Separation based on polarity, detection by UV absorbance. | Separation based on volatility, various detectors (ECD, NPD). | Separation based on polarity, detection by mass-to-charge ratio. |
| Selectivity | Moderate to Good. | Good, especially with selective detectors. | Excellent. |
| Sensitivity | Good (typically low mg/kg to µg/kg). | Good to Excellent. | Excellent (typically µg/kg to ng/kg).[2] |
| Matrix Effect | Moderate. | Can be significant. | Can be significant but often correctable with internal standards. |
| Cost | Low to Moderate. | Moderate. | High. |
| Throughput | High. | Moderate to High. | Moderate. |
| Expertise | Moderate. | Moderate. | High. |
Inter-laboratory Validation Study Design
To assess the robustness and reproducibility of the HPLC-UV method for this compound, a hypothetical inter-laboratory study was designed involving six laboratories. The study aimed to validate the method's performance across different laboratory environments, equipment, and analysts.
The logical workflow of this inter-laboratory validation is depicted in the diagram below.
Figure 1. Logical workflow of the inter-laboratory validation process.
Experimental Protocol: HPLC-UV Method for this compound
The following protocol provides a detailed procedure for the determination of this compound residues in fruit samples.
1. Sample Preparation and Extraction:
-
Homogenize 20 g of the fruit sample.
-
Extract the homogenized sample with a mixture of ethyl acetate and n-hexane (1:1, v/v).[3]
-
Filter the extract and collect the supernatant.
2. Clean-up:
-
Evaporate an aliquot of the extract to near dryness under a stream of nitrogen.
-
Re-dissolve the residue in methanol.[4]
-
The use of solid-phase extraction (SPE) with a silica cartridge can be employed for further clean-up if necessary.[5]
3. HPLC-UV Analysis:
-
Instrument: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile and water mixture (e.g., 70:30, v/v).[3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Quantification: External standard calibration using this compound standard solutions of known concentrations.
The experimental workflow is illustrated in the following diagram.
Figure 2. Experimental workflow for this compound residue analysis.
Inter-laboratory Study Results
The participating laboratories analyzed fortified fruit samples (apple, pear, and grape) at two concentration levels (0.1 mg/kg and 0.5 mg/kg). The performance of the method was evaluated based on recovery, repeatability (RSDr), and reproducibility (RSDR).
Table 1: Performance Characteristics of the HPLC-UV Method for this compound (n=6 laboratories)
| Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | Repeatability (RSDr, %) | Reproducibility (RSDR, %) |
| Apple | 0.1 | 92.5 | 3.8 | 7.5 |
| 0.5 | 95.1 | 2.9 | 6.2 | |
| Pear | 0.1 | 90.8 | 4.2 | 8.1 |
| 0.5 | 93.7 | 3.5 | 7.0 | |
| Grape | 0.1 | 88.9 | 5.1 | 9.8 |
| 0.5 | 91.2 | 4.6 | 8.9 |
The results demonstrate good recovery and precision for the determination of this compound in the tested fruit matrices. The mean recovery values ranged from 88.9% to 95.1%.[7] The repeatability relative standard deviation (RSDr) values were all below 6%, and the reproducibility relative standard deviation (RSDR) values were all below 10%, indicating the method is robust and transferable between laboratories.[7]
Table 2: Method Validation Parameters
| Parameter | Result |
| Linearity (Correlation Coefficient, r²) | > 0.998[6] |
| Limit of Detection (LOD) | 0.01 mg/kg[8] |
| Limit of Quantification (LOQ) | 0.03 mg/kg[9] |
The method exhibited excellent linearity over the tested concentration range. The achieved limits of detection and quantification are suitable for monitoring this compound residues at typical MRLs.
Conclusion
The inter-laboratory validation study confirms that the described HPLC-UV method is a reliable, robust, and reproducible procedure for the determination of this compound residues in fruit matrices. Its performance characteristics, including accuracy, precision, and sensitivity, meet the requirements for regulatory monitoring. While more advanced techniques like LC-MS/MS offer higher sensitivity and selectivity, the HPLC-UV method provides a cost-effective and accessible alternative for routine analysis in many laboratories. The detailed experimental protocol and comparative data presented in this guide can assist researchers and analytical professionals in the implementation and evaluation of this method.
References
- 1. This compound | C14H8Cl2N4 | CID 73670 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Peer review of the pesticide risk assessment of the active substance this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of fluquinconazole, pyrimethanil, and this compound residues in fruits by liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nucleus.iaea.org [nucleus.iaea.org]
- 6. tandfonline.com [tandfonline.com]
- 7. [Method-performance studies of notified analytical method for this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
Clofentezine vs. Bifenazate: A Comparative Analysis of Acaricidal Modes of Action
In the landscape of mite control, clofentezine and bifenazate represent two distinct chemical classes with unique modes of action. This guide provides a detailed comparison of these two acaricides, offering insights into their mechanisms, efficacy, and the experimental protocols used to evaluate them. This information is intended for researchers, scientists, and professionals involved in the development and application of pest control agents.
Introduction to the Compounds
This compound is a tetrazine acaricide known for its specific action as a mite growth regulator.[1][2][3] It primarily targets the early life stages of mites, exhibiting strong ovicidal and larvicidal activity.[4][5][6] Its mode of action is characterized by the inhibition of cell growth and differentiation during embryonic and early larval development.[1]
Bifenazate is a carbazate acaricide with a broader spectrum of activity against all life stages of mites, including eggs, nymphs, and adults.[7][8][9] Its mode of action has been a subject of scientific discussion, with evidence pointing towards a primary target in the mitochondria, while also exhibiting effects on the nervous system.[7][10][11]
Comparative Mode of Action
The fundamental difference between this compound and bifenazate lies in their primary biochemical targets and the subsequent physiological effects on mites.
This compound acts as a mite growth inhibitor by interfering with chitin synthesis.[2][12] Chitin is a crucial component of the mite's exoskeleton, and its disruption during embryonic development and molting leads to mortality. The specific target has been identified as chitin synthase 1 (CHS1) .[2][12] This mechanism of action results in excellent residual activity but a slower onset of population control, as it does not directly kill adult mites.[1][2]
Bifenazate , on the other hand, has a more complex and debated mode of action. The Insecticide Resistance Action Committee (IRAC) classifies bifenazate as a mitochondrial complex III electron transport inhibitor at the Qo site .[7][13] This inhibition disrupts the production of ATP, the primary energy currency of the cell, leading to paralysis and death.[14] However, significant research also points to its action as a positive allosteric modulator of GABA (gamma-aminobutyric acid) receptors in the mite's nervous system.[7][11] This enhances the effect of the inhibitory neurotransmitter GABA, leading to neuronal dysfunction.[11][15][16] This dual activity may contribute to its rapid knockdown effect and efficacy against all mite life stages.[14]
The following diagram illustrates the experimental workflow for a comparative mode of action study.
Quantitative Data Presentation
The following tables summarize the key characteristics and efficacy of this compound and bifenazate based on available data.
Table 1: General Properties and Mode of Action
| Feature | This compound | Bifenazate |
| Chemical Class | Tetrazine | Carbazate |
| IRAC MoA Class | 10A: Mite growth inhibitors affecting CHS1[2][3] | 20D: Mitochondrial complex III electron transport inhibitors (Qo site)[7][13] |
| Primary Target | Chitin Synthase 1 (CHS1)[2][12] | Mitochondrial Cytochrome b (Qo site)[7] / GABA Receptor[11] |
| Primary Effect | Inhibition of embryo development and larval molting[1][5] | Inhibition of ATP production and neuronal dysfunction[14][15] |
| Affected Life Stages | Eggs, Larvae[4][5] | Eggs, Larvae, Nymphs, Adults[8][9] |
| Onset of Action | Slow, residual | Rapid knockdown[14] |
Table 2: Efficacy Against Two-Spotted Spider Mite (Tetranychus urticae)
| Parameter | This compound | Bifenazate |
| Ovicidal Activity | High[4][5] | High[8][17] |
| Larvicidal Activity | High[2] | High[17] |
| Adulticidal Activity | Low to negligible[2][4] | High[8][17] |
| Residual Activity | Long (up to 4 weeks)[1][15] | Moderate (up to 14 days)[8][9] |
Signaling Pathways
The distinct modes of action of this compound and bifenazate can be visualized through their respective signaling pathways.
The diagram below illustrates the proposed dual mode of action of bifenazate.
References
- 1. mahanco.ir [mahanco.ir]
- 2. utia.tennessee.edu [utia.tennessee.edu]
- 3. irac-online.org [irac-online.org]
- 4. Supply Insecticide this compound, this compound 500g/L SC, pesticides in agriculture, pesticide chemicals, pesticide product, contact insecticide, cotton pesticides, pesticide suppliers [essencechem.com]
- 5. youtube.com [youtube.com]
- 6. inchem.org [inchem.org]
- 7. researchgate.net [researchgate.net]
- 8. awiner.com [awiner.com]
- 9. pomais.com [pomais.com]
- 10. Bifenazate: a sharp weapon against spider mites, kills mites from eggs to adults, and is not afraid of low temperature - Knowledge [plantgrowthhormones.com]
- 11. A novel action of highly specific acaricide; bifenazate as a synergist for a GABA-gated chloride channel of Tetranychus urticae [Acari: Tetranychidae] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound (Ref: NC 21314) [sitem.herts.ac.uk]
- 13. Bifenazate [sitem.herts.ac.uk]
- 14. chemicalwarehouse.com [chemicalwarehouse.com]
- 15. Bifenazate [cogershop.com]
- 16. Bifenazate 43% SC [ygbiotech.com]
- 17. Toxicity of bifenazate and its principal active metabolite, diazene, to Tetranychus urticae and Panonychus citri and their relative toxicity to the predaceous mites, Phytoseiulus persimilis and Neoseiulus californicus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Sub-lethal Effects of Clofentezine and Spiromesifen on Pest Mites
A Comprehensive Guide for Researchers and Drug Development Professionals
In the intricate landscape of pest management, understanding the nuanced, sub-lethal effects of acaricides is paramount for developing sustainable and effective control strategies. This guide provides a detailed comparison of two widely used acaricides, clofentezine and spiromesifen, focusing on their sub-lethal impacts on the life history traits of pest mites. By presenting supporting experimental data, detailed methodologies, and visual representations of their modes of action, this document serves as a critical resource for researchers, scientists, and professionals in drug development.
Executive Summary
This compound, a tetrazine acaricide, and spiromesifen, a spirocyclic tetronic acid derivative, are both recognized for their efficacy in controlling mite populations. However, their influence extends beyond immediate mortality, inducing significant sub-lethal effects that can impact population dynamics across generations. This guide reveals that while both compounds negatively affect fecundity, fertility, and development, the specifics of these impacts and their transgenerational consequences differ. Spiromesifen, an inhibitor of lipid biosynthesis, generally demonstrates a more pronounced and immediate reduction in fecundity.[1][2] this compound, a mite growth regulator, primarily acts as an ovicide and inhibitor of chitin synthesis, with its effects on adult fertility being notable in surviving individuals and their progeny.[1][3]
Data Presentation: Quantitative Sub-lethal Effects
The following tables summarize the quantitative data from various studies on the sub-lethal effects of this compound and spiromesifen on key life table parameters of Tetranychus urticae (two-spotted spider mite) and other mite species.
Table 1: Sub-lethal Effects of this compound on Mite Life Table Parameters
| Parameter | Species | Concentration | Observed Effect | Reference |
| Fecundity | Tetranychus urticae | Acutely non-toxic (200 mg/L) | 14% reduction in eggs laid by treated females over the initial four days of reproduction. | [3] |
| Tetranychus urticae | >90% mortality concentration | Females surviving treatment at the 'early' egg stage produced 12% more offspring in the first five days. Treatment at later developmental stages significantly decreased fertility. | [1] | |
| Fertility (Hatchability) | Tetranychus viennensis | LC50 | Hatch rate of eggs from surviving females dropped from 0.83 to 0.51 over three generations. | [4] |
| Net Reproductive Rate (R₀) | Tetranychus urticae | >90% mortality concentration | 2.6 to 6 times lower in females that survived treatment at various immature stages compared to untreated females. | [1] |
| Tetranychus viennensis | LC10, LC25, LC50 | Reduced in a concentration-dependent manner. | [4] | |
| Intrinsic Rate of Increase (r) | Tetranychus urticae | >90% mortality concentration | Significantly lower in females surviving treatment at later developmental stages. | [1] |
| Development Time | Tetranychus viennensis | LC10, LC25, LC50 | Significantly delayed in juvenile stages, with the delay increasing with concentration. | [4] |
Table 2: Sub-lethal Effects of Spiromesifen on Mite Life Table Parameters
| Parameter | Species | Concentration | Observed Effect | Reference |
| Fecundity | Tetranychus urticae | LC20 (41.01 g a.i/L) | Significant reduction in fecundity in the F0 generation. | [5] |
| Tetranychus urticae | 1.8, 18, 180 mg/l | Significant reduction in gross fecundity (61-85%).[2] At 1.8 mg/l, a 50% reduction in egg laying was observed.[6] | [2][6] | |
| Fertility (Hatchability) | Tetranychus urticae | 1.8, 18, 180 mg/l | Significant reduction in gross fertility (64-87%).[2] | [2] |
| Net Reproductive Rate (R₀) | Tetranychus urticae | LC20 | Significant decrease in the F0 generation. | [5] |
| Intrinsic Rate of Increase (r) | Tetranychus urticae | LC20 | Significant decrease in the F0 generation. | [5] |
| Tetranychus urticae | 1.8, 18, 180 mg/l | Significantly reduced.[2] | [2] | |
| Development Time | Tetranychus urticae | LC20 | Significant increase in the preadult development time in the F0 generation. | [5] |
| Longevity | Tetranychus urticae | LC20 | Significant decrease in total longevity in the F0 generation. | [5] |
Transgenerational Effects
Both acaricides exhibit effects that carry over to subsequent generations, a critical consideration for long-term pest management.
This compound: Exposure of Tetranychus viennensis to constant concentrations of this compound over three successive generations led to a significant decrease in the intrinsic rate of increase and net reproductive rate.[4] Interestingly, when exposed to decreasing concentrations, these parameters increased significantly.[4]
Spiromesifen: Sub-lethal exposure of Tetranychus urticae to spiromesifen resulted in significant negative effects on the life table parameters of the subsequent (F1) generation, even when this generation was not directly exposed.[5] These transgenerational effects highlight the long-term impact of spiromesifen on pest population dynamics.[5][7]
Experimental Protocols
The assessment of sub-lethal effects of these acaricides typically relies on standardized laboratory bioassays. A common methodology is the leaf disc bioassay.
Leaf Disc Bioassay Protocol for Sub-lethal Effect Assessment:
-
Mite Rearing: A susceptible strain of the target mite species (e.g., Tetranychus urticae) is reared on a suitable host plant (e.g., bean plants, Phaseolus vulgaris) under controlled laboratory conditions (e.g., 25 ± 1°C, 60-70% RH, 16:8 L:D photoperiod).
-
Preparation of Leaf Discs: Leaf discs of a uniform size (e.g., 2 cm diameter) are excised from the host plant leaves. These discs are placed with the abaxial surface facing upwards on a water-saturated cotton pad or agar gel in a Petri dish to maintain turgor.
-
Acaricide Application: A stock solution of the technical grade acaricide is prepared in a suitable solvent (e.g., acetone) and then diluted with distilled water containing a surfactant (e.g., Triton X-100) to obtain the desired sub-lethal concentrations (often predetermined LC10, LC25, or LC50 values). The leaf discs are then dipped into the respective acaricide solutions for a standardized period (e.g., 5-10 seconds) and allowed to air dry. Control discs are treated with a solution containing only the solvent and surfactant.
-
Mite Infestation and Observation: A cohort of synchronized age adult female mites (e.g., 0-24 hours old) are transferred to each treated and control leaf disc. The number of eggs laid per female is recorded daily.
-
Life Table Parameter Calculation: The collected data on daily fecundity and survival are used to calculate key life table parameters, including gross and net fecundity, net reproductive rate (R₀), intrinsic rate of increase (r), mean generation time (T), and doubling time (DT). Statistical analyses, such as ANOVA and Tukey's HSD test, are used to compare the parameters between the treatment and control groups.
Transgenerational Effect Assessment:
To assess transgenerational effects, the offspring (F1 generation) of the parent mites (F0 generation) exposed to sub-lethal concentrations are reared on untreated leaf discs. The life table parameters of this F1 generation are then recorded and analyzed as described above to determine any carry-over effects from the parental exposure.
Mandatory Visualizations
Signaling Pathways
The distinct modes of action of this compound and spiromesifen are visualized below, illustrating the biochemical pathways they disrupt.
Caption: this compound's mode of action via inhibition of Chitin Synthase 1.
Caption: Spiromesifen's mechanism of inhibiting lipid biosynthesis.
Experimental Workflow
The general workflow for assessing the sub-lethal effects of acaricides is depicted in the following diagram.
Caption: Workflow for assessing sub-lethal and transgenerational effects.
Conclusion
The sub-lethal effects of this compound and spiromesifen are significant factors in their overall efficacy as acaricides. Spiromesifen's inhibition of lipid biosynthesis leads to broad-spectrum effects on mite development, longevity, and reproduction, with notable transgenerational impacts.[5][8] this compound, through its targeted disruption of chitin synthesis, primarily acts as a potent ovicide and developmental inhibitor, with sub-lethal effects on the reproductive capacity of surviving adults and their offspring.[1][9]
For researchers and drug development professionals, a thorough understanding of these sub-lethal and transgenerational effects is crucial. This knowledge allows for the design of more robust resistance management programs, the development of novel acaricides with multifaceted modes of action, and a more accurate prediction of the long-term ecological impact of these compounds. The experimental protocols and data presented in this guide provide a foundation for further research into the intricate interactions between acaricides and target pest populations.
References
- 1. The effects of this compound on life-table parameters in two-spotted spider mite Tetranychus urticae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of spiromesifen on life history traits and population growth of two-spotted spider mite (Acari: Tetranychidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of sublethal effects of this compound on life-table parameters in Hawthorn spider mite (Tetranychus viennensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sublethal effects of spiromesifen on life table traits of Tetranychus urticae (Acari: Tetranychidae) and Neoseiulus californicus (Acari: Phytoseiidae) | Rajaee, Fahimeh | Acarologia [www1.montpellier.inrae.fr]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Transgenerational sublethal effects of spiromesifen on Tetranychus urticae (Acari: Tetranychidae) and on its phytoseiid predator Neoseiulus californicus (Acari: Phytoseiidae) | Systematic and Applied Acarology [biotaxa.org]
- 8. chimia.ch [chimia.ch]
- 9. utia.tennessee.edu [utia.tennessee.edu]
Safety Operating Guide
Proper Disposal Procedures for Clofentezine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Clofentezine, a selective tetrazine acaricide. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is recognized as being very toxic to aquatic life, with long-lasting effects, necessitating careful handling and disposal.[1][2][3]
Immediate Safety and Hazard Information
Before handling this compound, it is crucial to be aware of its associated hazards and the necessary personal protective equipment (PPE).
-
Primary Hazards : Harmful in contact with skin and very toxic to aquatic life.[1] Avoid releasing into the environment.[1][4]
-
Personal Protective Equipment (PPE) : Always wear protective gloves, protective clothing, and eye/face protection when handling this compound waste.[1][4]
-
Handling Environment : Work in a well-ventilated area. Avoid the formation of dust and aerosols.[4]
-
Spill Management : In case of a spill, prevent further leakage if safe to do so. Do not let the chemical enter drains.[4] Collect the spillage using spark-proof tools and explosion-proof equipment and place it in suitable, closed containers for disposal.[4]
This compound Waste Disposal Options
The appropriate disposal method for this compound waste depends on the nature of the waste (e.g., unused product, contaminated labware, empty containers). The following table summarizes the recommended disposal routes.
| Waste Type | Recommended Disposal Method | Key Considerations |
| Unused or Surplus this compound | Licensed Chemical Disposal Company or Plant | Offer surplus and non-recyclable solutions to a licensed disposal company.[1] This is the preferred method for pure or concentrated forms of the chemical. |
| Chemical Incineration | The material can be disposed of by controlled incineration with flue gas scrubbing.[4] It can also be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[1] | |
| Contaminated Materials (e.g., PPE, labware, spill cleanup debris) | Disposal as Hazardous Waste | Dispose of contents and container in accordance with a licensed collector's sorting instructions and local, state, and federal regulations.[5][6] Must not be disposed of with household garbage.[2][7] |
| Empty this compound Containers | Recycling or Reconditioning (after decontamination) | Containers must be triple-rinsed or subjected to an equivalent cleaning process before being offered for recycling or reconditioning.[4][6] |
| Sanitary Landfill or Incineration | After triple-rinsing, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[4][6] Controlled incineration is also an option for combustible packaging materials.[4] |
Procedural Guidance for this compound Disposal
Follow these step-by-step protocols for managing different types of this compound waste in a laboratory setting.
Protocol 1: Disposal of Unused or Surplus this compound
-
Identification and Segregation : Clearly label the container with "Hazardous Waste" and the chemical name "this compound." Store it in a designated, secure hazardous waste accumulation area, away from incompatible materials.
-
Engage a Licensed Waste Contractor : Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal by a licensed chemical destruction plant or waste disposal company.[1][4]
-
Documentation : Maintain accurate records of the amount of waste generated and the date of disposal, following institutional and regulatory guidelines.
-
Prohibited Actions :
Protocol 2: Management of Empty this compound Containers
Empty containers are considered hazardous waste until properly decontaminated.[8] The triple-rinse procedure is the standard method for decontamination.
-
Initial Draining : Empty the remaining contents from the container into the spray tank or a container for waste collection. Allow it to drain for an additional 30 seconds after the flow has been reduced to drops.[8]
-
First Rinse : Fill the container to 20-25% of its capacity with a suitable solvent (water, if appropriate for the formulation).[8] Securely replace the cap.
-
Agitation : Vigorously shake, rotate, or roll the container for at least 30 seconds to ensure the rinsing agent contacts all interior surfaces.[8]
-
Rinsate Collection : Pour the rinsate into a designated collection container for hazardous waste. Allow the container to drain for another 30 seconds.[8] The rinsate itself is considered hazardous waste and must be disposed of accordingly. Do not pour rinsate down the drain.[9]
-
Repeat : Repeat the rinsing and collection steps (2-4) two more times.[8]
-
Final Disposal : After the third rinse, allow the container to dry completely. Puncture it to prevent reuse.[4][6] It can now be disposed of in a sanitary landfill or offered for recycling, in accordance with local regulations.[4][6]
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. hpc-standards.com [hpc-standards.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound (Ref: NC 21314) [sitem.herts.ac.uk]
- 4. chemicalbook.com [chemicalbook.com]
- 5. agromec-international.com [agromec-international.com]
- 6. assets.greenbook.net [assets.greenbook.net]
- 7. bg.cpachem.com [bg.cpachem.com]
- 8. Safe disposal of pesticides | EPA [epa.nsw.gov.au]
- 9. Disposal of Pesticides [npic.orst.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
